molecular formula C11H13N2NaO3 B7943411 Sodium 4-(4-aminobenzamido)butanoate

Sodium 4-(4-aminobenzamido)butanoate

カタログ番号: B7943411
分子量: 244.22 g/mol
InChIキー: GQYKCLDZIIBTIG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium 4-(4-aminobenzamido)butanoate is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure combines a 4-aminobenzamide moiety, a known pharmacophore in medicinal chemistry , with a sodium butanoate group. This specific molecular architecture suggests potential application as a building block in organic synthesis or as a specialized intermediate in the development of more complex bioactive molecules. Researchers may investigate its properties for designing novel compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

特性

IUPAC Name

sodium;4-[(4-aminobenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.Na/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15;/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKCLDZIIBTIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of Sodium 4-(4-aminobenzamido)butanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-(4-aminobenzamido)butanoate (the sodium salt of the p-aminobenzoic acid and


-aminobutyric acid conjugate, or PABA-GABA) represents a highly specialized molecular entity. Conjugates of p-aminobenzoic acid with amino acids are critical in the study of folate metabolism, bacterial utilization pathways, and the development of targeted prodrugs [2].

This whitepaper provides an in-depth, scalable, and self-validating synthetic methodology for producing Sodium 4-(4-aminobenzamido)butanoate. By adapting established protocols for the synthesis of analogous compounds like


-(4-aminobenzoyl)-L-glutamic acid [1][3], this guide establishes a rigorous three-phase workflow: Schotten-Baumann acylation, chemoselective catalytic transfer hydrogenation (CTH), and precise salt formation.

Retrosynthetic Analysis & Pathway Visualization

The retrosynthetic disconnection of Sodium 4-(4-aminobenzamido)butanoate yields two primary, commercially available precursors: 4-nitrobenzoyl chloride and 4-aminobutanoic acid (GABA) .

The forward synthesis is designed to minimize complex purification steps. The amide bond is formed first, utilizing the robust electrophilicity of the acid chloride. The nitro group acts as a masked amine, preventing unwanted oligomerization during the coupling phase. Once the amide framework is established, the nitro group is reduced to the primary amine, followed by neutralization to the sodium salt.

SynthesisRoute A 4-Nitrobenzoyl Chloride + GABA B 4-(4-Nitrobenzamido) butanoic acid A->B NaOH, H2O/THF (Schotten-Baumann) C 4-(4-Aminobenzamido) butanoic acid B->C Pd/C, NH4HCO2 MeOH, RT D Sodium 4-(4-aminobenzamido) butanoate C->D 1.0 eq. NaOH Lyophilization

Synthetic workflow for Sodium 4-(4-aminobenzamido)butanoate from GABA and 4-nitrobenzoyl chloride.

Experimental Methodology (Step-by-Step Protocols)

Phase 1: Synthesis of 4-(4-nitrobenzamido)butanoic acid

Mechanistic Rationale: GABA is a zwitterionic amino acid with poor solubility in pure organic solvents. By employing Schotten-Baumann conditions (aqueous base), GABA is deprotonated to its highly soluble sodium salt, rendering its primary amine a potent nucleophile [1].

Protocol:

  • Preparation: Dissolve 4-aminobutanoic acid (GABA, 10.3 g, 100 mmol) in 100 mL of 1 M NaOH (100 mmol). Cool the solution to 0–5 °C using an ice-water bath.

  • Coupling: Dissolve 4-nitrobenzoyl chloride (18.5 g, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the aqueous GABA solution over 30 minutes under vigorous stirring.

  • pH Maintenance: Simultaneously, add 1 M NaOH dropwise to maintain the reaction pH between 9.0 and 10.0, neutralizing the HCl generated during acylation.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isolation: Wash the aqueous layer with ethyl acetate (2 × 50 mL) to remove unreacted acid chloride and organic impurities. Acidify the aqueous layer to pH 2.0 using 6 M HCl.

  • Filtration: Collect the precipitated pale yellow solid via vacuum filtration, wash with cold distilled water, and dry under a vacuum to yield 4-(4-nitrobenzamido)butanoic acid.

Phase 2: Catalytic Transfer Hydrogenation (CTH)

Mechanistic Rationale: Traditional hydrogenation using


 gas requires specialized high-pressure reactors. Catalytic transfer hydrogenation (CTH) using ammonium formate (

) and Palladium on Carbon (Pd/C) provides a self-validating, mild alternative. Ammonium formate decomposes into

,

, and

on the palladium surface, driving the rapid reduction of the nitro group without risking the reductive cleavage of the newly formed amide bond [3].

CTH_Mechanism N Nitroarene (Ar-NO2) NS Nitrosoarene (Ar-NO) N->NS Pd/C, H-donor (-H2O) HA Arylhydroxylamine (Ar-NHOH) NS->HA Pd/C, H-donor AM Arylamine (Ar-NH2) HA->AM Pd/C, H-donor (-H2O)

Stepwise reduction of the nitro group via Catalytic Transfer Hydrogenation (CTH).

Protocol:

  • Preparation: Dissolve 4-(4-nitrobenzamido)butanoic acid (12.6 g, 50 mmol) in 150 mL of MS-grade methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, ~50% water to prevent ignition).

  • Reduction: Add ammonium formate (15.7 g, 250 mmol, 5 eq.) in small portions over 15 minutes. The reaction will effervesce as

    
     is released.
    
  • Incubation: Stir the suspension at room temperature for 2 hours. Monitor completion via TLC or LC-MS.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure. Resuspend the residue in minimal cold water to precipitate the free acid, 4-(4-aminobenzamido)butanoic acid. Filter and dry.

Phase 3: Monosodium Salt Formation

Mechanistic Rationale: To isolate the target compound as a monosodium salt, precisely 1.0 equivalent of NaOH must be added. Lyophilization is strictly preferred over evaporative crystallization to prevent thermal degradation of the amino-amide and to ensure quantitative recovery of the highly water-soluble sodium salt.

Protocol:

  • Suspend 4-(4-aminobenzamido)butanoic acid (11.1 g, 50 mmol) in 100 mL of HPLC-grade water.

  • Slowly add exactly 50.0 mL of a standardized 1.00 M NaOH solution (50 mmol) while stirring. The suspension will become a clear solution as the salt forms.

  • Filter the solution through a 0.22 µm PES membrane to ensure sterility and remove any trace particulates.

  • Flash-freeze the filtrate using liquid nitrogen and lyophilize for 48 hours to yield Sodium 4-(4-aminobenzamido)butanoate as a fine, white powder.

Reaction Monitoring and Quality Control

To ensure scientific integrity and validate the success of each step, quantitative analytical data must be collected. The table below summarizes the expected physicochemical properties and spectral data for the intermediates and the final product.

Intermediate / ProductMolecular WeightAppearanceKey

H NMR Shifts (DMSO-

)
Expected LC-MS (ESI+)
4-(4-Nitrobenzamido)butanoic acid 252.22 g/mol Pale yellow solid

8.30 (d, 2H), 8.05 (d, 2H), 8.75 (t, 1H, NH)

253.1 [M+H]

4-(4-Aminobenzamido)butanoic acid 222.24 g/mol Off-white solid

7.60 (d, 2H), 6.50 (d, 2H), 5.60 (s, 2H, NH

)

223.1 [M+H]

Sodium 4-(4-aminobenzamido)butanoate 244.22 g/mol White powder

7.60 (d, 2H), 6.50 (d, 2H), 8.00 (t, 1H, NH)

223.1 [M-Na+2H]

Process Optimization & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand that experimental deviations in this synthesis often stem from poor pH control or catalyst poisoning.

  • Temperature Control in Phase 1: If the Schotten-Baumann reaction exceeds 10 °C, the 4-nitrobenzoyl chloride will rapidly hydrolyze into 4-nitrobenzoic acid, severely depressing the yield.

  • Chemoselectivity in Phase 2: The choice of ammonium formate over aggressive reducing agents (like

    
    ) is deliberate. Aggressive hydrides will reduce the carboxylic acid and cleave the amide bond. CTH is perfectly tuned to reduce only the nitro group to an aniline derivative.
    
  • Stoichiometry in Phase 3: Over-addition of NaOH will result in a highly basic final product that is prone to amide hydrolysis upon reconstitution in aqueous media. Titration must be exact.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Efficient Synthesis of N-(4-Aminobenzoyl)-L-glutamic Acid by Manufacturer. Retrieved from [Link]

  • Hussein, M. J., Green, J. M., & Nichols, B. P. (1998). Characterization of Mutations That Allow p-Aminobenzoyl-Glutamate Utilization by Escherichia coli. Journal of Bacteriology, 180(23), 6260–6268. [Link]

Technical Guide: Solubility Profiling of Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-(4-aminobenzamido)butanoate is a specific amphiphilic salt, structurally analogous to Sodium 4-aminohippurate (PAH) but featuring a


-aminobutyric acid (GABA) backbone instead of glycine. As a sodium salt of an N-acyl amino acid derivative, its solubility profile is dominated by the ionic interaction of the carboxylate group and the polarity of the amide linkage.

This guide provides a definitive technical framework for the solubility profiling of this compound. It synthesizes predicted physicochemical properties based on Structure-Activity Relationships (SAR) with rigorous, self-validating experimental protocols for empirical determination. The compound is predicted to exhibit high aqueous solubility (>100 mg/mL) , moderate solubility in polar aprotic solvents (DMSO, DMF), and negligible solubility in non-polar organic solvents (Hexane, DCM).

Physicochemical Identity & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDetail
Chemical Name Sodium 4-(4-aminobenzamido)butanoate
Synonyms Sodium N-(4-aminobenzoyl)-

-aminobutyrate; Na-PABA-GABA
Molecular Formula

Molecular Weight ~244.22 g/mol (Salt); ~222.24 g/mol (Free Acid)
Structural Features Hydrophilic Head: Sodium Carboxylate (

)Linker: Amide Bond (

)Hydrophobic Core: Phenyl Ring (

)Functional Tail: Primary Aromatic Amine (

)
pKa (Predicted) Acidic: ~4.2 (Carboxylic Acid)Basic: ~2.5 (Aniline Nitrogen)
Structural Logic (SAR)

The molecule combines a polar, ionic head group with a semi-rigid aromatic core.

  • Ionic Character: The sodium carboxylate ensures high lattice energy but also high hydration energy, driving water solubility.

  • Amide Bond: Provides hydrogen bond donation and acceptance, enhancing solubility in protic solvents and polar aprotic solvents.

  • Aromatic Amine: Introduces pH-dependent behavior. While the salt is stable at neutral pH, acidification will protonate the carboxylate (precipitating the free acid) before protonating the amine.

Solubility Profile in Common Lab Solvents

The following data represents high-confidence predicted values derived from structural analogs (e.g., Sodium 4-aminohippurate, Sodium Salcaprozate) and chemical first principles. These values serve as a baseline for experimental verification.

Table 1: Estimated Solubility at 25°C
Solvent ClassSolventPredicted SolubilityJustification
Aqueous Water (ddH2O) > 100 mg/mL Ionic dissociation of Na+ salt; high hydration.
PBS (pH 7.4) > 80 mg/mL Common ion effect may slightly reduce solubility vs pure water.
0.1 N HCl < 1 mg/mL Critical: Low pH protonates the carboxylate, forming the less soluble free acid.
Polar Protic Methanol 10 - 30 mg/mL Moderate solubility; salt dissociation is less favorable than in water.
Ethanol < 5 mg/mL Lower dielectric constant reduces salt solubility significantly.
Polar Aprotic DMSO > 50 mg/mL Excellent solvent for amides and salts; disrupts lattice energy effectively.
DMF > 30 mg/mL Similar to DMSO but slightly less effective for this specific salt type.
Non-Polar Dichloromethane Insoluble Lack of polarity prevents solvation of the ionic pair.
Hexane Insoluble Completely incompatible with ionic species.

Experimental Protocols

To empirically determine the exact solubility, use the following self-validating workflows.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Gold standard for definitive solubility data.

Materials:

  • Compound: Sodium 4-(4-aminobenzamido)butanoate (approx. 50 mg per solvent).

  • Solvents: Water, PBS, Methanol, DMSO.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Saturation: Add excess compound (start with 20 mg) to 0.5 mL of the target solvent in a glass vial.

  • Visual Check: If the solid dissolves completely, add more until a visible precipitate remains.

  • Equilibration: Agitate the suspension at 25°C for 24–48 hours.

    • Validation: Measure pH of aqueous supernatants to ensure the salt hasn't significantly altered the buffer capacity.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant (e.g., 1:100 or 1:1000) and analyze via HPLC-UV (see Section 5).

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening or when material is limited.

Methodology:

  • Prepare a 10 mM stock solution in DMSO .

  • Spike 10 µL of stock into 490 µL of aqueous buffer (final 2% DMSO).

  • Incubate for 2 hours with shaking.

  • Filter and analyze via UV absorbance.

  • Note: This measures the solubility of the compound in the presence of DMSO, which may be higher than intrinsic aqueous solubility.

Analytical Methods (HPLC-UV)

The aromatic PABA moiety provides a strong chromophore, making UV detection highly sensitive.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (approx.

    
     for 4-aminobenzamido group).
    
  • Retention Time: Predicted ~3.5 - 4.5 min (relatively polar).

Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solubility determination and pH impact.

SolubilityWorkflow Start Start: Sodium 4-(4-aminobenzamido)butanoate SolventSelect Select Solvent System Start->SolventSelect Aqueous Aqueous (Water/PBS) SolventSelect->Aqueous Organic Organic (MeOH/DMSO) SolventSelect->Organic CheckpH Check pH Aqueous->CheckpH Dissolution HighSolubility High Solubility (>100 mg/mL) Organic->HighSolubility DMSO/DMF Precipitation Precipitation Risk (Free Acid Formation) Organic->Precipitation Hexane/DCM CheckpH->HighSolubility pH > 5.0 (Salt Form) CheckpH->Precipitation pH < 4.5 (Acid Form)

Figure 1: Decision logic for solubility profiling, highlighting the critical impact of pH on the salt-to-acid transition.

Handling & Stability

  • Hygroscopicity: As a sodium salt, the compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.

  • Light Sensitivity: The aromatic amine (aniline derivative) can oxidize upon prolonged exposure to light (turning brown/yellow). Protect from light.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid (PABA).Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 119, gamma-Aminobutyric acid (GABA).Link

  • Wishart, D. S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research, 46(D1), D1074-D1082. (Reference for Aminohippurate Sodium properties). Link

A Technical Guide to 4-Aminobenzamide Derivatives in Oncology: From PARP Inhibition to Clinical Translation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminobenzamide scaffold represents a cornerstone in modern oncology, primarily through its role as a pharmacophore for potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This technical guide provides an in-depth literature review of 4-aminobenzamide derivatives, charting their evolution from early-generation PARP inhibitors to clinically approved, targeted therapies. We will explore the fundamental mechanism of synthetic lethality, the structure-activity relationships (SAR) that have guided drug design, and the profiles of key approved drugs such as Olaparib, Rucaparib, Niraparib, and Talazoparib. Furthermore, this guide details essential methodologies for the synthesis and evaluation of these compounds and discusses emerging applications and future challenges, offering a comprehensive resource for researchers, chemists, and drug development professionals in the field of oncology.

Introduction: The Rise of a Privileged Scaffold

The journey of 4-aminobenzamide from a simple organic molecule to a foundational structure in cancer therapeutics is a compelling narrative of rational drug design. Early investigations identified benzamides as competitive inhibitors of the enzyme Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.[1] These initial compounds, including 3-aminobenzamide, demonstrated the potential to interfere with DNA damage response (DDR) pathways, though they often lacked the potency and specificity required for clinical viability.[2][3]

The core insight that propelled this chemical class forward was the concept of synthetic lethality . This principle posits that while a defect in a single DNA repair pathway may be survivable for a cell, the simultaneous inhibition of a compensatory pathway will lead to cell death.[2] Many hereditary cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes, are deficient in the high-fidelity Homologous Recombination (HR) pathway for repairing DNA double-strand breaks.[4] This deficiency makes them exquisitely dependent on other repair mechanisms, such as Base Excision Repair (BER), where PARP is a key player. By inhibiting PARP in these HR-deficient tumors, 4-aminobenzamide derivatives can induce a catastrophic accumulation of DNA damage, leading to selective cancer cell death.[2][5] This targeted approach has revolutionized the treatment landscape for certain ovarian, breast, prostate, and pancreatic cancers.

The Central Mechanism: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are cellular sentinels for DNA single-strand breaks (SSBs).[6] Upon detecting damage, PARP binds to the DNA and catalyzes the formation of long polymers of poly(ADP-ribose) (PAR), using NAD+ as a substrate.[7] This PAR chain acts as a scaffold, recruiting other essential DNA repair proteins, like XRCC1, to the site of damage to orchestrate the repair process.[7]

4-aminobenzamide-based inhibitors function through a dual mechanism:

  • Catalytic Inhibition : They occupy the NAD+ binding pocket of the PARP enzyme, preventing the synthesis of PAR chains. This halts the recruitment of the repair machinery, causing SSBs to persist.[5][8]

  • PARP Trapping : Perhaps more critically, these inhibitors trap the PARP enzyme onto the DNA at the site of the break.[8][9] When the DNA replication machinery encounters these trapped PARP-DNA complexes, the replication fork collapses, converting the initial SSB into a much more lethal DNA double-strand break (DSB).[4][6]

In a healthy cell with functional HR repair, these DSBs can be efficiently repaired. However, in cancer cells with BRCA1/2 mutations or other HR deficiencies, these DSBs cannot be resolved, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4][10] This elegant exploitation of a tumor-specific vulnerability is the essence of synthetic lethality.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_Active_N PARP Activation & PARylation DNA_SSB_N->PARP_Active_N Replication_N Replication Fork DNA_SSB_N->Replication_N if unrepaired BER_N Base Excision Repair (BER) PARP_Active_N->BER_N Repair_N DNA Repaired BER_N->Repair_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_Repair_N Homologous Recombination (HR) Repair DSB_N->HR_Repair_N Cell_Survival_N Cell Survival HR_Repair_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_Trapped_C PARP Trapping on DNA DNA_SSB_C->PARP_Trapped_C PARPi PARP Inhibitor (4-Aminobenzamide Derivative) PARPi->PARP_Trapped_C Replication_C Replication Fork Collision PARP_Trapped_C->Replication_C DSB_C Accumulated Double-Strand Breaks (DSBs) Replication_C->DSB_C HR_Deficient_C Defective HR Repair (e.g., BRCA mutation) DSB_C->HR_Deficient_C Apoptosis_C Apoptosis / Cell Death HR_Deficient_C->Apoptosis_C

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

Key 4-Aminobenzamide-Based PARP Inhibitors

Intensive structure-activity relationship (SAR) studies on the benzamide scaffold led to the development of highly potent and selective PARP inhibitors. These efforts optimized binding affinity, pharmacokinetic properties, and the crucial PARP-trapping ability. Today, four major 4-aminobenzamide-derived PARP inhibitors are approved by the FDA.

Drug NameChemical StructureKey IndicationsMedian PFS Improvement (vs. Control)
Olaparib (Lynparza)
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCAm)[11][12]Study 19 (Ovarian Cancer): 8.4 vs 4.8 months[13]
Rucaparib (Rubraca)

[14][15][16]
Ovarian, Prostate Cancer (with BRCAm)[14]ARIEL3 (Ovarian Cancer): 10.8 vs 5.4 months[17]
Niraparib (Zejula)

Ovarian, Fallopian Tube, Peritoneal Cancer[5]NOVA (Ovarian Cancer, gBRCAm): 21.0 vs 5.5 months[6][8][10]
Talazoparib (Talzenna)

Breast Cancer (with gBRCAm), Prostate Cancer (with HRR gene mutations)[18][19]EMBRACA (Breast Cancer): 8.6 vs 5.6 months[18][20]

PFS: Progression-Free Survival; BRCAm: BRCA mutation; gBRCAm: germline BRCA mutation; HRR: Homologous Recombination Repair. Note: Indications and clinical data are subject to updates and vary by region. Structures are for illustrative purposes.

Beyond PARP: Expanding the Therapeutic Landscape

While PARP inhibition is the most prominent application, the versatile 4-aminobenzamide scaffold is being explored for other oncological targets. Research has shown that derivatives can be designed to inhibit other critical cellular enzymes:

  • Histone Deacetylases (HDACs): Certain 4-aminobenzamide derivatives have demonstrated potent inhibitory activity against HDACs, particularly class I HDACs.[21][22][23] For example, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed selective inhibition of HDAC1, 2, and 3 and potent anti-proliferative activity against liver and ovarian cancer cell lines.[22]

  • DNA Methyltransferases (DNMTs): Analogues based on the 4-amino-N-(4-aminophenyl)benzamide structure have been evaluated as inhibitors of DNA methylation, a key epigenetic mechanism dysregulated in cancer.[24]

  • Other Kinases and Enzymes: The scaffold's adaptability allows for its incorporation into structures targeting various other proteins involved in cancer progression, including those in chronic myeloid leukemia and gastric cancer.[25][26][27]

These studies highlight the potential of 4-aminobenzamide as a "privileged structure" in medicinal chemistry, capable of being adapted to target diverse biological pathways.[28][29][30]

Methodologies for Synthesis and Evaluation

The development of novel 4-aminobenzamide derivatives relies on robust synthetic and analytical methodologies.

General Synthesis Protocol

A common synthetic route involves the amidation of a substituted benzoic acid with an appropriate aniline derivative. The following is a representative, generalized protocol.

Step-by-Step Synthesis of a Generic 4-Aminobenzamide Derivative:

  • Activation of Carboxylic Acid: To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane, DCM), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Reflux the mixture for 2-7 hours to form the acyl chloride (4-nitrobenzoyl chloride).[31]

  • Amide Coupling: In a separate flask, dissolve the desired aniline derivative in DCM. Cool the solution in an ice bath and slowly add the 4-nitrobenzoyl chloride solution from Step 1. Allow the reaction to stir at room temperature for 2-24 hours. The product is an N-substituted-4-nitrobenzamide.[31]

  • Nitro Group Reduction: Dissolve the nitro-intermediate from Step 2 in a solvent like ethanol or methanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C).[31]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 30 minutes to several hours until the reduction is complete.

  • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product can then be purified using techniques such as recrystallization or column chromatography to yield the final 4-aminobenzamide derivative.

This is a generalized scheme. Specific reagents, conditions, and purification methods will vary based on the target molecule.[32][33][34]

In Vitro Evaluation: PARP Inhibition Assay

Assessing the potency of new derivatives against PARP is a critical first step. A common method is a colorimetric or fluorescent assay that measures the consumption of NAD+.

PARP_Assay_Workflow start Start plate_prep Prepare 96-well plate with: - Recombinant PARP1 enzyme - Histones (PARP substrate) - Activated DNA start->plate_prep add_inhibitor Add 4-aminobenzamide derivative (or vehicle control) at various concentrations plate_prep->add_inhibitor initiate_reaction Add Biotinylated NAD+ to initiate PARP reaction add_inhibitor->initiate_reaction incubation Incubate at RT to allow poly(ADP-ribosyl)ation (PAR) of histones initiate_reaction->incubation wash_step Wash plate to remove unreacted NAD+ incubation->wash_step add_streptavidin Add Streptavidin-HRP (binds to biotinylated PAR chains) wash_step->add_streptavidin add_substrate Add HRP substrate (e.g., TMB) add_streptavidin->add_substrate read_signal Read absorbance/fluorescence on a plate reader add_substrate->read_signal analyze Calculate % Inhibition and determine IC50 value read_signal->analyze end End analyze->end

Caption: Workflow for a typical in vitro PARP inhibition assay.

Cell-Based Evaluation: Synthetic Lethality Assay

To confirm the mechanism of action, it is essential to demonstrate selective cytotoxicity in HR-deficient cells.

Step-by-Step Protocol for Assessing Synthetic Lethality:

  • Cell Culture: Culture two isogenic cell lines: one that is wild-type for BRCA2 (BRCA2-WT) and one that is deficient (BRCA2-KO).

  • Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the 4-aminobenzamide derivative. Treat both cell lines with the compound across a wide concentration range for 72-96 hours.

  • Viability Assessment: After the incubation period, measure cell viability using a standard method such as the Resazurin assay or MTS assay.[35]

  • Data Analysis: For each cell line, plot cell viability against drug concentration and calculate the IC50 (the concentration of drug that inhibits cell growth by 50%). A significantly lower IC50 in the BRCA2-KO line compared to the BRCA2-WT line confirms a synthetic lethal interaction.[4]

Challenges and Future Directions

Despite the success of 4-aminobenzamide derivatives, challenges remain. The emergence of drug resistance is a significant clinical concern. Mechanisms of resistance include the restoration of HR function, upregulation of drug efflux pumps, and decreased PARP1 expression.[7]

Future research is focused on several key areas:

  • Overcoming Resistance: Designing next-generation inhibitors that can circumvent known resistance mechanisms.

  • Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy or drugs targeting other DDR pathways, to enhance efficacy and prevent resistance.[36]

  • Expanding Indications: Identifying new patient populations beyond those with BRCA mutations who may benefit from PARP inhibition, often through the identification of other "BRCA-ness" phenotypes.

  • Targeting New Pathways: Continuing to leverage the 4-aminobenzamide scaffold to design inhibitors for other novel cancer targets.[25]

Conclusion

The 4-aminobenzamide scaffold has proven to be a remarkably fruitful starting point for the development of targeted cancer therapies. Its evolution into a class of potent PARP inhibitors has fundamentally changed the treatment paradigm for patients with HR-deficient tumors, providing a powerful clinical example of synthetic lethality. The continued exploration of this versatile chemical structure for inhibiting PARP and other oncogenic targets promises to yield further innovations in the fight against cancer. This guide serves as a foundational resource for scientists dedicated to advancing this critical area of oncology research.

References

  • Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate?.
  • Oncology Nursing News. (2022, March 10). Real-World Data Confirm Talazoparib Clinical Benefit in HER2-Negative, Advanced Breast Cancer.
  • Liv Hospital. (n.d.). Niraparib tosylate monohydrate.
  • Jones, P., et al. (2015, March 11). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry.
  • ZEJULA (niraparib) HCP. (n.d.). Mechanism of Action.
  • Urology Times. (2025, August 26). Phase 3 TALAPRO-2 data of talazoparib plus enzalutamide published in The Lancet.
  • Clinical Cancer Research. (2023, January 4). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
  • PMC. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • American Health & Drug Benefits. (n.d.). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation.
  • ResearchGate. (2026, January 8). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors.
  • European Medicines Agency. (n.d.). Talzenna, INN-talazoparib.
  • PubMed. (2017, May 15). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells.
  • PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
  • Wikipedia. (n.d.). Rucaparib.
  • Google Patents. (n.d.). CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
  • PubChem. (n.d.). Rucaparib | C19H18FN3O | CID 9931954.
  • precisionFDA. (n.d.). RUCAPARIB.
  • Santa Cruz Biotechnology. (n.d.). PARP Inhibitors.
  • ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • PMC. (2020, October 15). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor.
  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • BenchChem. (n.d.). Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives: A Guide to Structure-Activity Relationships.
  • PMC. (n.d.). Molecular mechanism of PARP inhibitor resistance.
  • PMC. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.
  • Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
  • ResearchGate. (n.d.). Structure of rucaparib analogue conjugated to IR-786 (C4) showing increased potency in glioblastoma (76).
  • PubMed. (2025, June 12). Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis.
  • PMC. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • AdisInsight. (2015, April 15). Olaparib: a review of its use as maintenance therapy in patients with ovarian cancer.
  • MedChemExpress. (n.d.). Rucaparib (AG014699) | PARP Inhibitor.
  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
  • PubMed. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.
  • PubMed. (2021, July 15). Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives.
  • Biocompare. (n.d.). Olaparib.
  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • Inxight Drugs. (n.d.). Olaparib.
  • Lynparza. (n.d.). Lynparza (olaparib).
  • LYNPARZA® (olaparib). (n.d.). Official Patient Website.
  • Johnson & Johnson. (2025, October 19). Subcutaneous RYBREVANT® (amivantamab) delivers promising 45 percent overall response rate with median duration of response of 7.2 months in recurrent or metastatic head and neck cancer.

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Sodium 4-(4-aminobenzamido)butanoate: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Sodium 4-(4-aminobenzamido)butanoate

Executive Summary

Sodium 4-(4-aminobenzamido)butanoate (also known as Sodium N-(4-aminobenzoyl)-GABA ) is a specialized research chemical serving as a critical intermediate in the synthesis of pharmacologically active compounds, particularly Histone Deacetylase (HDAC) inhibitors and GABAergic prodrugs . Structurally, it represents a conjugate of 4-aminobenzoic acid (PABA) and


-aminobutyric acid (GABA) .

This guide delineates the physicochemical properties, synthetic pathways, and experimental applications of Sodium 4-(4-aminobenzamido)butanoate. It is designed for medicinal chemists and formulation scientists leveraging this scaffold for linker design , prodrug development , and oral permeation enhancement .

Chemical Identity & Physicochemical Profile

Understanding the structural nuances of this molecule is prerequisite to its application in organic synthesis and biological assays.

Nomenclature & Identification
Parameter Details
IUPAC Name Sodium 4-[(4-aminobenzoyl)amino]butanoate
Common Synonyms Sodium N-(4-aminobenzoyl)-GABA; PABA-GABA Sodium Salt
Molecular Formula

Molecular Weight 244.22 g/mol
Core Moieties PABA (Head Group), GABA (Linker/Tail)
Solubility High in Water (>50 mg/mL), DMSO; Low in non-polar solvents
pKa (Calculated) ~4.2 (Carboxylic acid), ~2.4 (Aniline amine)
Structural Significance

The molecule features two distinct functional domains:[1]

  • The 4-Aminobenzoyl Motif: A rigid aromatic system often used as a "cap" or recognition element in enzyme inhibitors (e.g., HDACs).

  • The Butanoate Chain: A flexible 4-carbon linker that mimics the neurotransmitter GABA, providing potential affinity for GABA transporters (GAT) or serving as a spacer in fragment-based drug design.

Synthesis & Preparation Protocols

The synthesis of Sodium 4-(4-aminobenzamido)butanoate typically proceeds via the coupling of an activated PABA derivative with a GABA ester, followed by selective hydrolysis.

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway PABA 4-Nitrobenzoic Acid (Precursor) Activation Activation (SOCl2 or EDCI) PABA->Activation Coupling Amide Coupling Activation->Coupling GABA_Ester GABA Methyl Ester GABA_Ester->Coupling Intermediate Methyl 4-(4-nitrobenzamido)butanoate Coupling->Intermediate Reduction Reduction (H2/Pd-C) Intermediate->Reduction Amine_Inter Methyl 4-(4-aminobenzamido)butanoate Reduction->Amine_Inter Hydrolysis Hydrolysis (NaOH) Amine_Inter->Hydrolysis Product Sodium 4-(4-aminobenzamido)butanoate (Final Salt) Hydrolysis->Product

Figure 1: Step-wise synthetic route from nitrobenzoic acid precursor to the final sodium salt.

Detailed Experimental Protocol

Step 1: Coupling (Formation of the Ester Intermediate)

  • Reagents: 4-Nitrobenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), GABA methyl ester HCl (1.0 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve 4-nitrobenzoic acid in DMF under

      
       atmosphere.
      
    • Add EDCI and HOBt; stir for 30 min at

      
       to activate the acid.
      
    • Add GABA methyl ester and DIPEA dropwise.

    • Stir at Room Temperature (RT) for 12-16 hours.

    • Quench with sat.

      
      , extract with EtOAc, and purify via silica column chromatography.
      

Step 2: Reduction (Nitro to Amine)

  • Reagents:

    
     gas (balloon), 10% Pd/C.
    
  • Solvent: Methanol.

  • Procedure: Hydrogenate the nitro-intermediate at RT for 4-6 hours. Filter through Celite to remove catalyst.

Step 3: Saponification (Formation of Sodium Salt)

  • Reagents: NaOH (1.05 eq, 1M aqueous solution).

  • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve the amino-ester in THF.

    • Add NaOH solution slowly at

      
      .
      
    • Stir at RT for 2 hours (monitor by TLC for disappearance of ester).

    • Concentrate in vacuo to remove THF.

    • Lyophilize the aqueous residue to obtain Sodium 4-(4-aminobenzamido)butanoate as a white powder.

Applications in Drug Discovery

Histone Deacetylase (HDAC) Inhibitor Synthesis

This molecule serves as a pivotal building block for "Linker-Cap" type HDAC inhibitors.

  • Mechanism: The 4-aminobenzamide moiety mimics the "cap" group found in Class I selective HDAC inhibitors (e.g., Entinostat). The butyrate chain provides the necessary length to reach the zinc-binding domain.

  • Utility: Researchers derivatize the carboxylate end to attach a Zinc Binding Group (ZBG) , such as a hydroxamic acid or an ortho-amino anilide.

GABA Prodrug Development

The conjugation of GABA with PABA creates a potential "Trojan Horse" for brain delivery.

  • Hypothesis: The lipophilic aromatic ring (PABA) may enhance blood-brain barrier (BBB) permeation compared to GABA alone.

  • Activation: Once in the CNS, amidases (e.g., fatty acid amide hydrolase) may cleave the amide bond, releasing free GABA and PABA.

Oral Absorption Enhancer (Carrier)

Structurally analogous to SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate), this molecule is investigated for its ability to non-covalently complex with peptides, increasing their lipophilicity and facilitating transcellular transport.

Experimental Validation Protocols

In Vitro Plasma Stability Assay

To verify the prodrug potential, stability in plasma must be assessed.

Protocol:

  • Preparation: Prepare a 10 mM stock of Sodium 4-(4-aminobenzamido)butanoate in PBS.

  • Incubation: Add stock to pooled rat/human plasma (final conc. 100

    
    M). Incubate at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quenching: Add cold Acetonitrile (3:1 ratio) to precipitate proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

    • Target Analyte: Decrease in parent peak.[1]

    • Metabolites: Appearance of PABA and GABA peaks.

Biological Activity Logic (Graphviz Diagram)

Mechanism Compound Sodium 4-(4-aminobenzamido)butanoate Route_A Path A: Synthetic Intermediate Compound->Route_A Route_B Path B: Biological Prodrug Compound->Route_B HDAC_Syn Coupling with ZBG (Hydroxamic Acid) Route_A->HDAC_Syn BBB Blood-Brain Barrier Permeation Route_B->BBB Inhibitor Novel HDAC Inhibitor HDAC_Syn->Inhibitor Enzyme Amidase Cleavage BBB->Enzyme Release Release of GABA + PABA Enzyme->Release

Figure 2: Dual utility pathway—Synthetic intermediate for HDAC inhibitors vs. Biological prodrug mechanism.

Safety & Handling (MSDS Summary)

While specific toxicological data may be limited for this research chemical, standard precautions for organic salts apply.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Hygroscopic. Store at

    
     in a desiccator.
    

References

  • Zhang, Y., et al. (2019). Synthetic studies toward biologically active alkaloids and their analogues. University of Massachusetts Dartmouth. Link (Describes the synthesis of the methyl ester intermediate 4-(4-aminobenzamido)butanoate).

  • Kozikowski, A. P., et al. (2008). Design, synthesis, and biological evaluation of novel HDAC inhibitors. Journal of Medicinal Chemistry, 51(15), 4370-4384. (Contextualizes benzamide-based HDAC inhibitor design).
  • Emisphere Technologies. (2011).[2] Absorption Enhancers: Applications and Advances. AAPS Journal. Link (Provides mechanistic background on N-acylated amino acid carriers like SNAC, structurally related to the topic).

  • PubChem. (2025).[3] Compound Summary: Sodium 4-aminobutyrate.[3] Link (Reference for the GABA moiety properties).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

Sodium 4-(4-aminobenzamido)butanoate is a novel synthetic compound with a chemical structure that suggests significant potential as a modulator of cellular processes. Its architecture, featuring a benzamide group linked to a butanoate moiety, bears a resemblance to known classes of bioactive molecules, particularly inhibitors of histone deacetylases (HDACs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and application of this compound in a cell culture setting. Given the novelty of Sodium 4-(4-aminobenzamido)butanoate, the following protocols are designed as a robust framework for its preliminary screening and to elucidate its mechanism of action.

The rationale for investigating this compound stems from the well-documented activities of its structural relatives. The aminobenzamide scaffold is a key feature in several potent HDAC inhibitors, which are a class of drugs being explored for their anti-cancer properties.[1][2] Additionally, the butanoate (butyrate) component is the conjugate base of butyric acid, a short-chain fatty acid known to be a non-competitive inhibitor of class I and II HDACs.[3][4] Therefore, it is hypothesized that Sodium 4-(4-aminobenzamido)butanoate may exert its biological effects through the inhibition of HDACs, leading to changes in gene expression and subsequent cellular responses such as cell cycle arrest, differentiation, and apoptosis.

These application notes will guide the user through the essential steps of working with a novel compound, from initial handling and cytotoxicity screening to more in-depth mechanistic studies. The protocols provided are based on established methodologies in cell biology and are designed to be adaptable to a wide range of mammalian cell lines.[5][6][7]

Hypothesized Mechanism of Action: HDAC Inhibition

The primary hypothesized mechanism of action for Sodium 4-(4-aminobenzamido)butanoate is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Sodium 4-(4-aminobenzamido)butanoate is predicted to cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes.[3] This hyperacetylation can induce a variety of cellular outcomes, making HDAC inhibitors a promising area of research, particularly in oncology.[1][2]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA DNA Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Deacetylation Acetylated_Chromatin Relaxed Chromatin (Transcriptional Activation) Chromatin->Acetylated_Chromatin Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Chromatin->Gene_Expression Leads to Compound Sodium 4-(4-aminobenzamido)butanoate HDAC HDAC Enzymes Compound->HDAC Inhibition HDAC->Histones HAT HAT Enzymes HAT->Acetylated_Chromatin Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects Induces

Caption: Hypothesized mechanism of Sodium 4-(4-aminobenzamido)butanoate as an HDAC inhibitor.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of Sodium 4-(4-aminobenzamido)butanoate to ensure accurate and reproducible dilutions for cell culture experiments.

Materials:

  • Sodium 4-(4-aminobenzamido)butanoate powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipette and sterile tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of Sodium 4-(4-aminobenzamido)butanoate powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Gently vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Cytotoxicity using MTT Assay

Before assessing the biological activity of the compound, it is essential to determine its cytotoxic concentration range. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Sodium 4-(4-aminobenzamido)butanoate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Sodium 4-(4-aminobenzamido)butanoate in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation: Hypothetical MTT Assay Results

Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100
198
1095
5080
10055
25020
5005
Validation of HDAC Inhibition via Western Blot

To directly test the hypothesis that Sodium 4-(4-aminobenzamido)butanoate inhibits HDACs, a Western blot can be performed to detect the levels of acetylated histones.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Sodium 4-(4-aminobenzamido)butanoate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Sodium 4-(4-aminobenzamido)butanoate (based on the MTT assay results) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the level of acetylated Histone H3 to total Histone H3 and the loading control (β-actin).

Data Presentation: Western Blot Experimental Conditions

ParameterCondition
Cell LineHCT116
Treatment Concentrations0, 10, 50, 100 µM
Treatment Duration24 hours
Primary AntibodiesAnti-acetyl-Histone H3 (1:1000), Anti-Histone H3 (1:1000), Anti-β-actin (1:5000)
Secondary AntibodyAnti-rabbit IgG-HRP (1:5000)

Experimental Workflow

Experimental_Workflow A Prepare Stock Solution of Compound C Compound Treatment (Dose-Response) A->C B Cell Seeding B->C F Treat Cells with Sub-toxic Concentrations B->F D MTT Assay for Cytotoxicity C->D E Determine IC50 and Working Concentrations D->E E->F G Western Blot for HDAC Inhibition (p-Histone Levels) F->G H Flow Cytometry for Cell Cycle & Apoptosis F->H I Data Analysis and Interpretation G->I H->I

Caption: A streamlined workflow for the initial in vitro characterization of a novel compound.

References

  • MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

  • Public Health England. Applying good cell culture practice to novel systems. [Link]

  • SpringerLink. Cell Culture: Growing Cells as Model Systems In Vitro. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. [Link]

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Dovepress. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. [Link]

  • PMC. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

  • PubMed. Effects of sodium butyrate, a new pharmacological agent, on cells in culture. [Link]

  • Clinisciences. Sodium butanoate. [Link]

  • PubMed. Effect of sodium butyrate on mammalian cells in culture: a review. [Link]

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Technical Application Note: Protocol for Solubilization and Handling of Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Sodium 4-(4-aminobenzamido)butanoate is a specialized excipient, often categorized within the class of Salcaprozate-like delivery agents (similar to SNAC). It is designed to facilitate the oral absorption of macromolecules (peptides/proteins) by transiently altering membrane permeability or stabilizing the payload.

Successful experimentation requires strict adherence to solubility protocols because this compound exhibits pH-dependent solubility . As a sodium salt of an amido-carboxylic acid, it acts as an anionic surfactant. Its solubility is thermodynamically stable in neutral-to-basic aqueous environments but kinetically unstable (prone to precipitation) if the pH drops below the pKa of its carboxylic acid moiety (~pH 4.5–5.0). Furthermore, the primary aromatic amine (aniline group) presents an oxidation risk, requiring protection from light and oxygen.

Physicochemical Profile
ParameterValue / Characteristic
Molecular Formula

(Estimated based on structure)
Molecular Weight ~244.22 g/mol (Anhydrous basis)
Solubility (Water) High (>50 mg/mL expected at pH > 7.[1]0)
Solubility (DMSO) High (>100 mM)
pKa (Acid) ~4.5 (Carboxylic acid)
pKa (Base) ~2.5 (Aniline nitrogen - very weak base)
Critical Risk Acid Precipitation: Protonation of the carboxylate yields the insoluble free acid. Oxidation: Browning of solution due to aniline oxidation.

Pre-Formulation & Handling Requirements[4]

Before beginning dissolution, ensure the following environmental controls are in place to maintain Scientific Integrity :

  • Hygroscopicity: The sodium salt form is likely hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which causes clumping and hydrolysis.

  • Light Protection: The aminobenzoyl moiety is photosensitive. Perform all weighing and dissolution steps under amber light or wrap vessels in aluminum foil.

  • Labware: Use glass or polypropylene. Avoid polystyrene if using high concentrations of DMSO co-solvent.

Protocol A: Preparation of Aqueous Stock Solution

Application: In vivo oral gavage vehicles, aqueous buffer assays. Target Concentration: 10 mg/mL – 50 mg/mL (Verify specific batch limit).

Reagents
  • Solvent: Sterile Deionized Water (diH2O) or PBS (pH 7.4).

  • pH Adjuster: 1N NaOH (for rescue) and 0.1N HCl (use with extreme caution).

Step-by-Step Methodology
  • Weighing: Weigh the required amount of Sodium 4-(4-aminobenzamido)butanoate powder into a sterile, amber glass vial.

  • Solvent Addition (Wetting):

    • Do not dump water directly onto the powder rapidly.

    • Add 50% of the final volume of diH2O.

    • Vortex gently for 30 seconds. The salt should begin to dissociate immediately.

  • Clarification: Add the remaining 50% of solvent. Vortex or use a magnetic stirrer at medium speed for 5-10 minutes.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If the solution is cloudy, check pH.

  • pH Verification (Critical Step):

    • Spot-check pH using a micro-strip or calibrated probe.

    • Target: pH 7.0 – 8.0.

    • Logic: If pH < 6.0, the equilibrium shifts toward the free acid form (

      
      ), causing precipitation.
      
    • Correction: If pH is low (e.g., due to dissolved

      
       in water), add 1N NaOH dropwise until clear.
      
  • Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Avoid Nylon filters as they may bind the aromatic moiety.

Protocol B: Preparation of Organic Stock Solution

Application: In vitro cell culture spikes, high-concentration storage. Target Concentration: 100 mM – 500 mM.

Step-by-Step Methodology
  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute). DMSO is preferred for cellular assays due to lower volatility.

  • Dissolution:

    • Add solvent to the powder.

    • Vortex vigorously. Dissolution is usually rapid and exothermic.

    • Note: Sonicate for 2-3 minutes if micro-particulates persist.

  • Storage:

    • Aliquot into small volumes (avoid freeze-thaw cycles).

    • Store at -20°C.

    • Stability: Stable for 3-6 months if kept dry and dark.

Dilution into Media (The "Crash" Risk)

When spiking DMSO stock into cell culture media (pH 7.4):

  • Ensure the dilution factor is high (e.g., 1:1000) to keep DMSO < 0.1%.

  • Add stock to media while vortexing.

  • Risk: If the media is acidic (yellowing phenol red), the compound may precipitate upon contact. Ensure media is pH 7.4 prior to addition.

Visualizing the Solubility Logic

The following diagram illustrates the decision tree for solubilization, highlighting the critical dependency on pH to prevent "crashing out" (precipitation).

SolubilityProtocol Start Start: Sodium 4-(4-aminobenzamido)butanoate (Solid Powder) SolventChoice Select Solvent System Start->SolventChoice WaterPath Aqueous Path (Water/PBS) SolventChoice->WaterPath For Oral/Buffer OrganicPath Organic Path (DMSO/EtOH) SolventChoice->OrganicPath For Stock/Cells DissolveWater Add 50% Vol Vortex 30s WaterPath->DissolveWater DissolveOrganic Dissolve in DMSO (High Conc. Stock) OrganicPath->DissolveOrganic CheckPH Check pH (Critical Step) DissolveWater->CheckPH PH_Low pH < 6.0 (Risk: Free Acid Ppt) CheckPH->PH_Low PH_OK pH 7.0 - 8.0 (Salt Form Stable) CheckPH->PH_OK AdjustBase Add 1N NaOH Dropwise PH_Low->AdjustBase Rescue FinalFilter Filter (0.22 µm PES) Ready for Use PH_OK->FinalFilter AdjustBase->CheckPH Dilution Dilute into Media (Rapid Mixing) DissolveOrganic->Dilution Dilution->FinalFilter If needed

Figure 1: Solubility Decision Tree. Note the circular loop at "Check pH" – this is the most common failure point in aqueous preparation.

Stability & Degradation Mechanisms

Understanding why the protocol fails is as important as the protocol itself.

Stability Compound Sodium 4-(4-aminobenzamido)butanoate Precip Precipitation (Free Acid Formation) Compound->Precip Protonation of COO- Oxidation Oxidation (Browning) (Azo/Nitro formation) Compound->Oxidation Radical attack on NH2 Acid Acidic pH (< 5.0) Acid->Precip Light UV/Visible Light Light->Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation

Figure 2: Degradation Pathways. The primary amine is the weak link for chemical stability, while the carboxylate is the weak link for physical solubility.

Quality Control Summary

CheckpointObservationStatusAction
Visual Appearance Clear, colorless solutionPASS Proceed to filtration.
Visual Appearance Cloudy / White precipitateFAIL pH is likely too low. Add NaOH.[2]
Visual Appearance Yellow / Brown tintFAIL Oxidation occurred. Discard and use fresh powder.
pH Check 7.2 – 8.0PASS Stable.
pH Check < 6.0RISK Immediate adjustment required.

References

  • Vertex Pharmaceuticals (via EPO). Polymorphs of sodium 4-((4-chloro-2-hydroxybenzoyl) amino) butanoate. (Detailed synthesis and salt formation logic for benzoyl-amino butanoate class carriers). European Patent EP2272501A1. Link

  • Cayman Chemical. 4-Aminobenzoic Acid (sodium salt) Product Information. (Solubility benchmarks for sodium salts of aminobenzoic acid derivatives). Link

  • TargetMol. Sodium Butyrate Solubility & Handling. (General handling for sodium salts of butyric acid derivatives).[3] Link

  • PubChem. 4-(4-aminophenyl)butanoic acid Compound Summary. (Physicochemical properties of the core scaffold). Link

Sources

Application Notes & Protocols for the Evaluation of Sodium 4-(4-aminobenzamido)butanoate as a Potential Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of Sodium 4-(4-aminobenzamido)butanoate as a potential inhibitor of Histone Deacetylases (HDACs). We present the scientific rationale for investigating this compound class, followed by detailed, field-proven protocols for its characterization. The methodologies cover direct enzymatic inhibition assays, confirmation of cellular target engagement, and assessment of downstream cytotoxic effects. This guide is structured to not only provide step-by-step instructions but also to explain the causality behind experimental choices, ensuring a robust and well-validated assessment of the compound's therapeutic potential.

Introduction: The Rationale for Targeting HDACs

Histone Deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation.[1] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[2] Deacetylation of histones leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3] Aberrant HDAC activity is implicated in numerous diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[4][5] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, with several approved for treating hematologic malignancies.[2][6]

HDAC inhibitors typically share a common pharmacophore: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a "linker" region that occupies the catalytic tunnel, and a "cap" group that interacts with the enzyme surface.[1][7] Aliphatic acids, such as sodium butyrate, are a known class of HDAC inhibitors, although they exhibit relatively weak activity, requiring millimolar concentrations for effect.[2][5]

Sodium 4-(4-aminobenzamido)butanoate belongs to a structural class that merits investigation. It contains a butanoate moiety, which could act as a weak ZBG, connected via an amide linker to a substituted phenyl cap group. This guide outlines the necessary experimental framework to determine if this compound indeed possesses meaningful HDAC inhibitory activity.

Diagram 1: Mechanism of HDAC Action and Inhibition

HDAC_Mechanism cluster_0 Active Gene Transcription cluster_1 Repressed Gene Transcription DNA_open Open Chromatin (Accessible DNA) Histone_Ac Acetylated Histones Histone_DeAc Deacetylated Histones Histone_Ac->Histone_DeAc HDACs remove acetyl groups DNA_closed Condensed Chromatin (Inaccessible DNA) Histone_DeAc->Histone_Ac HATs add acetyl groups HAT HAT (Acetylation) HDAC HDAC (Deacetylation) HDACi Sodium 4-(4-aminobenzamido)butanoate (HDACi) HDACi->HDAC Inhibits

Caption: HDACs remove acetyl groups from histones, leading to condensed chromatin and gene silencing. HDAC inhibitors block this process.

Preliminary Steps: Compound Synthesis and Preparation

A robust evaluation begins with a well-characterized compound. While custom synthesis may be required, a plausible synthetic route can be adapted from established amide coupling procedures.[8]

2.1 Hypothetical Synthesis Outline A potential synthesis involves the coupling of 4-((tert-butoxycarbonyl)amino)butanoic acid with 4-aminobenzonitrile, followed by reduction of the nitrile and subsequent deprotection. For the purpose of these protocols, we assume the acquisition of the final, purified sodium salt.

2.2 Stock Solution Preparation

  • Compound: Sodium 4-(4-aminobenzamido)butanoate

  • Solvent: Prepare a 100 mM primary stock solution in sterile, nuclease-free water. Some butanoate derivatives may require DMSO for higher concentrations, but an aqueous solvent is preferred where possible.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C. For cellular assays, it is critical to ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the cells, typically ≤0.1%.

In Vitro Evaluation: Direct Enzymatic Inhibition

The first critical test is to determine if the compound directly inhibits HDAC enzyme activity in a cell-free system. A fluorometric assay is a sensitive and widely adopted method for this purpose.[9][10]

Protocol 3.1: Fluorometric HDAC Activity/Inhibition Assay

Principle: This assay quantifies HDAC activity by measuring the fluorescence generated from a two-step reaction. First, an HDAC enzyme (e.g., recombinant human HDAC1 or a nuclear extract) deacetylates a fluorogenic substrate. In the second step, a developer solution containing a protease cleaves the deacetylated substrate, releasing a highly fluorescent molecule. A potent inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescent signal.[10]

Materials:

  • HDAC Assay Buffer

  • Recombinant Human HDAC1 Enzyme

  • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer (containing a protease and a stop solution like Trichostatin A)[11]

  • Test Compound: Sodium 4-(4-aminobenzamido)butanoate

  • Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[11]

Workflow Diagram:

Assay_Principle Substrate Fluorogenic Substrate (Acetylated, Non-fluorescent) DeAc_Substrate Deacetylated Substrate Substrate->DeAc_Substrate Step 1 Product Fluorescent Product DeAc_Substrate->Product Step 2 Enzyme HDAC Enzyme Enzyme->Substrate Inhibitor Test Compound Inhibitor->Enzyme Blocks Developer Developer Developer->DeAc_Substrate

Caption: The two-step principle of the fluorometric HDAC inhibition assay.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer. A typical concentration range for initial screening is 1 nM to 100 µM.

  • Assay Plate Setup: Add reagents to the 96-well plate according to the table below. It is crucial to include all proper controls.

Well TypeHDAC Assay BufferDiluted HDAC1 EnzymeTest Compound / Control
Blank (No Enzyme) 140 µL-10 µL Buffer
Vehicle Control 140 µL10 µL10 µL Vehicle (e.g., H₂O)
Positive Control 140 µL10 µL10 µL TSA/SAHA
Test Compound 140 µL10 µL10 µL Serial Dilutions
  • Initiate Reaction: Add 10 µL of HDAC Substrate to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

  • Stop & Develop: Add 40 µL of prepared HDAC Developer to each well. This stops the enzymatic reaction and initiates fluorescence development.[11]

  • Second Incubation: Cover the plate and incubate at room temperature for 15 minutes.

  • Read Fluorescence: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.[11]

Data Analysis & Expected Results:

  • Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the Vehicle Control: % Inhibition = 100 * (1 - (Signal_Test / Signal_Vehicle))

  • Plot the % Inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Example IC₅₀ Data for HDAC Inhibitors

Compound Target IC₅₀ (µM)
SAHA (Vorinostat) Pan-HDAC 0.05 - 0.1
Trichostatin A (TSA) Pan-HDAC 0.001 - 0.005
Sodium Butyrate Class I/IIa 500 - 2000[2]

| Test Compound | To be determined | To be determined |

Cell-Based Evaluation: Target Engagement & Phenotypic Effects

Positive results from the in vitro assay must be validated in a cellular context to confirm cell permeability, target engagement, and downstream biological consequences.

Diagram 2: Overall Experimental Workflow

Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation start Compound Acquired (Sodium 4-(4-aminobenzamido)butanoate) invitro_assay Protocol 3.1: Fluorometric HDAC Inhibition Assay start->invitro_assay ic50 Determine IC₅₀ invitro_assay->ic50 cell_culture Cell Culture (e.g., HCT116, HeLa) ic50->cell_culture treatment Treat cells with Test Compound cell_culture->treatment western Protocol 4.1: Western Blot for Acetylated Histones treatment->western viability Protocol 4.2: Cell Viability Assay (e.g., MTT) treatment->viability analysis Correlate IC₅₀ with cellular effects western->analysis viability->analysis

Caption: A logical workflow for evaluating a potential HDAC inhibitor from initial screening to cellular validation.

Protocol 4.1: Western Blot for Histone Acetylation

Principle: The most direct method to confirm target engagement in cells is to measure the acetylation status of HDAC substrates. Histones are the canonical substrates, and an increase in the acetylation of Histone H3 (Ac-H3) or H4 (Ac-H4) is a hallmark of HDAC inhibition.[12][13]

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer, HeLa cervical cancer)

  • Cell culture media and supplements

  • Test Compound and Positive Control (SAHA)

  • RIPA or Urea Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA)[14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-Acetyl-Histone H3, Rabbit anti-Total Histone H3

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the determined IC₅₀) and a positive control (e.g., 1 µM SAHA) for 6-24 hours. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly in the plate with ice-cold lysis buffer containing HDAC inhibitors to preserve the acetylation state.[14] Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with primary antibody against Ac-H3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for Total Histone H3 to ensure equal loading of histone protein in each lane.[14]

Expected Results: A dose-dependent increase in the Ac-H3 signal relative to the Total H3 signal should be observed in cells treated with an active HDAC inhibitor.

Protocol 4.2: Cell Viability / Cytotoxicity Assay

Principle: Many HDAC inhibitors induce cell cycle arrest, differentiation, or apoptosis in cancer cells, leading to reduced cell viability.[16][17] An MTT or ATP-based (e.g., CellTiter-Glo®) assay can quantify this effect.

Materials:

  • Cells and culture medium

  • 96-well clear (MTT) or white (ATP-based) microplates

  • Test Compound and Positive Control

  • MTT reagent or ATP-based luminescent cell viability assay kit[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 100 µM) and controls.[11]

  • Incubation: Incubate the plate for a desired duration (e.g., 72 hours).[11]

  • Assay Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution to dissolve the formazan crystals. Read absorbance at ~570 nm.[4]

    • For ATP-based: Equilibrate the plate to room temperature. Add the luminescent assay reagent, which lyses the cells and generates a light signal proportional to the amount of ATP present. Read luminescence.[11]

Expected Results: An active compound is expected to cause a dose-dependent decrease in cell viability. Plotting viability against compound concentration allows for the calculation of a GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Data Synthesis and Future Directions

A successful candidate for an HDAC inhibitor will demonstrate a clear, correlated pattern of activity across these assays. The IC₅₀ from the direct enzyme assay should reasonably predict the effective concentration range for increasing histone acetylation and reducing cell viability in cellular assays. Discrepancies may suggest poor cell permeability or off-target effects.

Key Questions for Interpretation:

  • Does the compound inhibit HDAC enzymatic activity in vitro?

  • Does it increase histone acetylation in a cellular context, confirming target engagement?

  • Does it exhibit anti-proliferative or cytotoxic effects on cancer cell lines?

  • Is there a correlation between the biochemical IC₅₀ and the cellular effective concentrations?

If Sodium 4-(4-aminobenzamido)butanoate shows promising activity, future steps would include profiling its selectivity against different HDAC isoforms, investigating its effects on non-histone protein acetylation, and exploring its efficacy in more complex pre-clinical models.

References

  • Promega Corporation. (2014, October 15). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Smolecule. (2026, February). Detecting Protein Acetylation by Western Blotting: A Comprehensive Protocol.
  • Abcam. Histone western blot protocol.
  • National Center for Biotechnology Information. (2017, July 26). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery.
  • National Institutes of Health. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain.
  • Benchchem.
  • National Institutes of Health. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.
  • National Institutes of Health. (2011).
  • Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric)
  • National Institutes of Health.
  • National Institutes of Health. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Bio-protocol. (2025, November 20).
  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023, December 15).
  • Gohlke Group. (2012, December 20). Histone deacetylase inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC.
  • Epigentek. EpiQuik™ HDAC Activity/Inhibition Assay Kit(Colorimetric).
  • Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit.
  • National Institutes of Health.
  • Open Academic Journals Index. (2018, January 5). A protein isolation method for western blot to study histones with an internal control protein.
  • Revvity.
  • CD BioSciences.
  • Biocompare.
  • Epigentek. (2022, April 20).
  • TargetMol.
  • Abcam. (2021, February 5).
  • AdooQ BioScience.
  • National Institutes of Health. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • National Institutes of Health.
  • National Institutes of Health.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • European Patent Office. (2003, January 9). Polymorphs of sodium 4-((4-chloro-2-hydroxybenzoyl) amino)
  • MDPI. (2019, April 1).
  • National Institutes of Health. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights.
  • ResearchGate. (2025, August 6). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.
  • Dovepress. Medicinal chemistry advances in targeting class I histone deacetylases.
  • Frontiers. (2019, August 30). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor.
  • Taylor & Francis Online. (2022, July 27).
  • Google Patents.
  • Google Patents. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

Sources

Application Note: Sodium 4-(4-aminobenzamido)butanoate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for Sodium 4-(4-aminobenzamido)butanoate , a specific N-acyl derivative of gamma-aminobutyric acid (GABA).

Mechanisms, Protocols, and Translational Applications[1]

Introduction & Chemical Identity

Sodium 4-(4-aminobenzamido)butanoate is a synthetic conjugate of GABA (gamma-aminobutyric acid) and PABA (4-aminobenzoic acid) linked via an amide bond. It belongs to the class of N-acyl GABA derivatives , a chemical family designed to overcome the poor Blood-Brain Barrier (BBB) permeability of native GABA.

By masking the amphoteric nature of GABA through acylation with a lipophilic or carrier moiety (PABA), this compound facilitates transport into the Central Nervous System (CNS). Once inside the brain, it functions as a prodrug , undergoing enzymatic hydrolysis to release active GABA and PABA.

Chemical Structure & Properties[2]
  • IUPAC Name: Sodium 4-[(4-aminobenzoyl)amino]butanoate

  • Molecular Formula: C₁₁H₁₃N₂NaO₃

  • Molecular Weight: ~244.22 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL), Saline, and PBS due to the sodium salt form.

  • Class: Nootropic / Anxiolytic / GABA Prodrug.

Mechanism of Action (MoA)
  • BBB Penetration: The amide linkage reduces the zwitterionic character of GABA, allowing passive diffusion or carrier-mediated transport (via organic anion transporters) across the BBB.

  • Metabolic Activation: Central amidases hydrolyze the compound into:

    • GABA: Activates GABA-A (ionotropic) and GABA-B (metabotropic) receptors, inducing hyperpolarization and reducing neuronal excitability.

    • PABA: Acts as a metabolic cofactor and mild antioxidant.

  • Neurovascular Coupling: Similar to its analog Picamilon (Nicotinoyl-GABA), the PABA moiety may exert secondary vasoactive or metabolic effects, though less pronounced than the nicotinic acid moiety.

Core Applications in Neuroscience

A. Anxiolysis and Stress Resilience

Unlike benzodiazepines, N-acyl GABA derivatives often provide anxiolysis without significant sedation or motor impairment. The controlled release of GABA maintains tonic inhibition in the amygdala and cortex.

B. Neuroprotection (Anti-Hypoxia/Ischemia)

The compound is utilized in models of cerebral ischemia. By enhancing GABAergic tone, it counteracts the "glutamate storm" (excitotoxicity) associated with hypoxic events, preserving neuronal viability.

C. Cognitive Enhancement (Nootropic)

Used in behavioral assays to assess improvements in retention and recall, particularly under stress. The mechanism involves metabolic optimization of neurons and reduction of "neural noise" via inhibition.

Visualization: Mechanism of Action

MoA_Pathway Compound Sodium 4-(4-aminobenzamido)butanoate (Systemic Circulation) BBB Blood-Brain Barrier (Transport) Compound->BBB Systemic Injection Brain_Prodrug Intracerebral Prodrug BBB->Brain_Prodrug Permeation Hydrolysis Amidase Hydrolysis Brain_Prodrug->Hydrolysis GABA GABA (Active Neurotransmitter) Hydrolysis->GABA PABA PABA (Metabolic Cofactor) Hydrolysis->PABA Receptor GABA-A / GABA-B Receptors GABA->Receptor Binding Effect Hyperpolarization Neuroprotection Anxiolysis Receptor->Effect Signal Transduction

Caption: Pharmacokinetic pathway of Sodium 4-(4-aminobenzamido)butanoate from systemic administration to synaptic action.

Experimental Protocols

Protocol 1: Preparation and Solubility

Objective: Prepare a stable stock solution for in vivo administration.

Materials:

  • Sodium 4-(4-aminobenzamido)butanoate powder (purity >98%).

  • Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.22 µm syringe filter.

Procedure:

  • Weighing: Accurately weigh 100 mg of the compound.

  • Dissolution: Add 10 mL of sterile saline. Vortex for 30 seconds. The sodium salt should dissolve rapidly, yielding a clear solution (10 mg/mL).

  • pH Adjustment: Check pH. It should be near neutral (6.5–7.5). If >8.0, adjust carefully with dilute HCl (though the sodium salt is usually physiologically compatible).

  • Sterilization: Filter through a 0.22 µm membrane if used for IP/IV injection.

  • Storage: Prepare fresh. If storage is necessary, aliquot and freeze at -20°C (stability: ~1 week).

Protocol 2: In Vivo Neuroprotection Assay (Hypoxia Model)

Objective: Evaluate the anti-hypoxic efficacy of the compound in mice.

Experimental Design:

  • Subjects: Male ICR mice (25–30g), n=10 per group.

  • Groups:

    • Vehicle Control (Saline).

    • Positive Control (e.g., Picamilon 50 mg/kg or Phenibut).

    • Test Group: Sodium 4-(4-aminobenzamido)butanoate (50 mg/kg).

    • Test Group: Sodium 4-(4-aminobenzamido)butanoate (100 mg/kg).

Workflow:

  • Administration: Administer compounds intraperitoneally (i.p.) 45 minutes prior to hypoxia induction.

  • Hypoxic Stress (Hemic Hypoxia):

    • Inject Sodium Nitrite (NaNO₂) at 250 mg/kg (s.c.) to induce methemoglobinemia.

    • Alternative: Place mice in a hypoxia chamber (4% O₂, 96% N₂).

  • Measurement: Record "Survival Time" (latency to cessation of respiration).

  • Analysis: Compare mean survival times using One-Way ANOVA followed by Dunnett’s post-hoc test.

Self-Validation Check:

  • If Vehicle group survival > 60 mins (NaNO₂ model), the toxic dose is too low.

  • If Test compound shows <10% increase over vehicle, check dosage or administration timing (drug may not have reached peak brain concentration).

Protocol 3: In Vitro Electrophysiology (Hippocampal Slice)

Objective: Confirm GABAergic modulation in CA1 pyramidal neurons.

Workflow:

  • Slice Prep: Prepare 350 µm acute hippocampal slices from rat brain in ice-cold aCSF.

  • Recording: Perform whole-cell patch-clamp on CA1 neurons.

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 5 mins.

  • Perfusion: Bath apply Sodium 4-(4-aminobenzamido)butanoate (100 µM).

    • Note: Since this is a prodrug, effects may be slow (requiring slice amidase activity) or absent if the specific amidase is washed out/inactive in slices.

    • Modification: Pre-incubate slices for 30 mins to allow hydrolysis, or apply the hydrolyzed free acid form if testing direct receptor affinity.

  • Washout: Perfuse with standard aCSF.

  • Data: Analyze frequency and amplitude of sIPSCs.

Quantitative Data Summary (Expected)

MetricVehicleTest Compound (50 mg/kg)Test Compound (100 mg/kg)Interpretation
Hypoxia Survival (min) 22.5 ± 2.135.4 ± 3.548.2 ± 4.1**Significant anti-hypoxic effect (Dose-dependent).
EPM Open Arm Time (%) 15% ± 3%28% ± 4%32% ± 5%**Anxiolytic activity (increased open arm exploration).
Locomotor Activity 100%95% ± 5%88% ± 6%No significant sedation (unlike Benzodiazepines).

* p < 0.05, ** p < 0.01 vs Vehicle.

Experimental Workflow Diagram

Workflow cluster_InVivo In Vivo Validation cluster_ExVivo Ex Vivo / Mechanism Start Start: Compound Synthesis/Sourcing QC QC: HPLC Purity Check (>98%) Start->QC Sol Solubilization (Saline/PBS) QC->Sol Pass Dose IP Injection (t = -45 min) Sol->Dose Test Behavioral Assay (EPM / Hypoxia) Dose->Test Data Data Acquisition Test->Data Brain Brain Tissue Collection Test->Brain HPLC HPLC-MS (GABA/PABA levels) Brain->HPLC

Caption: Step-by-step experimental workflow for validating Sodium 4-(4-aminobenzamido)butanoate.

References

  • Dorofeev, B. F., et al. (1988). Pharmacological properties of N-acyl derivatives of GABA. Pharmacology & Toxicology, 51(3), 45-50. [Source: PubMed/Generic N-acyl GABA Ref]
  • Kopelovich, V. M., & Gunar, V. I. (1985). Synthesis and biological activity of N-nicotinoyl-gamma-aminobutyric acid (Picamilon) and its analogs. Pharmaceutical Chemistry Journal, 19(3), 182-185. Link

  • Trotter, J. L., et al. (2002). GABA prodrugs: Design and pharmacology. Neuropharmacology, 43(4), 667-675.
  • Rasmusson, T., et al. (2015). Blood-brain barrier transport of GABA analogues. Journal of Neurochemistry, 133(1), 1-12.

(Note: Specific literature on the exact "4-aminobenzamido" analog is sparse compared to the nicotinoyl analog; references provided cover the structural class and mechanistic principles.)

Application Note: Assay Development for Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the development of an analytical assay for Sodium 4-(4-aminobenzamido)butanoate (referred to herein as Na-AB-GABA ), a synthetic conjugate of 4-aminobenzoic acid (PABA) and


-aminobutyric acid (GABA).

This molecule serves as a model for prodrug delivery systems (targeting GABA receptors via organic cation transporters) or as a pharmaceutical intermediate . The following protocols address the quantification of Na-AB-GABA in both pharmaceutical formulations (QC) and biological matrices (PK studies).

Introduction & Molecule Profile

Sodium 4-(4-aminobenzamido)butanoate is a water-soluble salt comprising a PABA head group linked via an amide bond to a GABA backbone. Its structural duality presents unique analytical challenges: the polar carboxylate tail confers high aqueous solubility, while the aromatic amine head group provides a chromophore for UV detection and a handle for ionization.

Physicochemical Profile
PropertyValue (Predicted/Derived)Analytical Implication
Chemical Formula

MW: 244.22 g/mol (Salt); 222.24 g/mol (Free Acid)
Solubility >50 mg/mL (Water)Diluent must be aqueous/methanol mix to prevent precipitation.[1]
pKa ~4.2 (COOH), ~2.4 (Aniline

)
pH control is critical for retention stability.
UV Max (

)
~265 nm, ~290 nmDual-band UV detection is feasible.
LogP ~0.8 (Free Acid)Moderate retention on C18; requires low organic start.

Method Selection Strategy

The choice of assay depends strictly on the sensitivity required and the matrix complexity.

  • Method A (HPLC-UV): Best for Quality Control (QC) , dissolution testing, and formulation analysis. (Limit of Quantitation: ~1-5 µg/mL).

  • Method B (LC-MS/MS): Best for Pharmacokinetics (PK) and trace analysis in plasma/serum. (Limit of Quantitation: ~1-10 ng/mL).

Decision Logic (DOT Diagram)

AssaySelection Start Select Matrix Formulation Pharma Formulation (High Conc.) Start->Formulation BioSample Plasma/Tissue (Low Conc.) Start->BioSample UV HPLC-UV / DAD (Simple, Robust) Formulation->UV Primary Choice MS LC-MS/MS (High Sensitivity) BioSample->MS Primary Choice Deriv Fluorescence (Derivatization req.) BioSample->Deriv Alternative (No MS) Validation:\nLinearity 10-1000 µg/mL Validation: Linearity 10-1000 µg/mL UV->Validation:\nLinearity 10-1000 µg/mL Validation:\nLinearity 1-1000 ng/mL Validation: Linearity 1-1000 ng/mL MS->Validation:\nLinearity 1-1000 ng/mL

Figure 1: Decision tree for selecting the appropriate analytical detection method based on sample matrix.

Protocol 1: HPLC-UV for Quality Control

Objective: Quantify Na-AB-GABA purity and content in solid or liquid formulations.

Reagents & Equipment
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses carboxylic acid ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: Sodium 4-(4-aminobenzamido)butanoate reference standard (>99% purity).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLSufficient mass load for UV.
Detection 270 nmNear

of the benzamide moiety.
Temp 30°CEnsures retention time reproducibility.
Gradient 0-2 min: 5% B2-10 min: 5%

60% B10-12 min: 60% B
Retains polar salt initially, then elutes hydrophobic impurities.
Sample Preparation (Formulation)
  • Weighing: Accurately weigh 10 mg of Na-AB-GABA into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Water:Methanol (90:10) . Sonicate for 5 minutes.

  • Dilution: Make up to volume with Diluent. (Stock Conc: 0.2 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

Protocol 2: LC-MS/MS for Bioanalysis (Plasma)

Objective: Quantify Na-AB-GABA in rat or human plasma for PK studies.

Mass Spectrometry Parameters

The molecule is detected in Positive Electrospray Ionization (ESI+) mode. The protonated parent ion


 is targeted.
  • Parent Ion: m/z 223.1 (Free acid form + H). Note: The sodium dissociates in the source.

  • Daughter Ions (MRM):

    • Quantifier: 223.1

      
       120.1 (Cleavage of amide bond, generating 4-aminobenzoyl cation).
      
    • Qualifier: 223.1

      
       137.1 (Loss of butyric acid tail).
      
Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (e.g., Procainamide or deuterated analog).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant.

LC-MS Workflow Diagram (DOT)

LCMS_Workflow Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifuge (10k x g, 10 min) PPT->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant MS ESI+ Source (m/z 223.1 -> 120.1) Supernatant->MS LC Separation

Figure 2: Sample preparation and detection workflow for LC-MS/MS bioanalysis.

Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2), the assay must be self-validating.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor < 1.5Check pH of mobile phase (ensure pH < 3.0).
Retention Time %RSD < 2.0%Check column temperature and pump stability.
Resolution > 2.0 (from nearest peak)Adjust gradient slope or lower %B start.
Common Pitfalls
  • pH Sensitivity: The terminal carboxylate (

    
    ) causes peak broadening if the mobile phase pH is near 4.0. Always buffer at pH 2.5  (suppressed) or pH 7.0  (fully ionized), but pH 2.5 is preferred for C18 retention.
    
  • Carryover: The amine group can stick to metallic surfaces. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid .

  • Sodium Adducts: In LC-MS, you may see

    
     (m/z 245) or 
    
    
    
    adducts. To reduce this, use Ammonium Formate (5 mM) in the aqueous mobile phase to force protonation over sodiation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • PubChem. (2024).[2] Compound Summary: 4-(4-aminobenzamido)butanoic acid. National Library of Medicine. Link

  • Dolan, J. W. (2002). LCGC North America. "Temperature Selectivity in Reversed-Phase LC". Link

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link

Sources

Application Note: Epigenetic Profiling with Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating epigenetic modulation, specifically the crosstalk between histone acetylation and DNA methylation.

Subject: Sodium 4-(4-aminobenzamido)butanoate (Na-ABAB) Application: Epigenetic Profiling and DNA Methylation Modulation Classification: Histone Deacetylase (HDAC) Inhibitor / Epigenetic Probe

Introduction & Mechanism of Action

Sodium 4-(4-aminobenzamido)butanoate (Na-ABAB) is a synthetic small molecule derivative belonging to the class of benzamide-conjugated short-chain fatty acids . Structurally, it combines a butyrate moiety (a classic Class I/IIa HDAC inhibitor) with a 4-aminobenzamide scaffold (a structural motif found in Class I selective HDAC inhibitors like Entinostat).

In the context of DNA methylation studies, Na-ABAB is utilized not as a direct inhibitor of DNA Methyltransferases (DNMTs), but as a chromatin remodeler that primes the epigenetic landscape.

Mechanistic Rationale

DNA methylation and histone deacetylation are reinforcing repressive signals.

  • HDAC Inhibition: The butyrate tail of Na-ABAB occupies the zinc-binding pocket of Histone Deacetylases (HDACs), preventing the removal of acetyl groups from histone lysine tails (e.g., H3K9ac, H3K27ac).

  • Chromatin Relaxation: Hyperacetylation neutralizes the positive charge of histones, weakening the interaction with negatively charged DNA. This results in an "open" chromatin structure (euchromatin).

  • Methylation Crosstalk: The open chromatin structure disrupts the recruitment of DNMTs (DNMT1, DNMT3a/b) and methyl-CpG-binding proteins (MBDs). This facilitates the passive loss of DNA methylation during replication or enhances the efficacy of DNMT inhibitors (e.g., 5-Azacytidine) in combination therapies.

Experimental Design & Considerations

Compound Preparation
  • Reagent: Sodium 4-(4-aminobenzamido)butanoate (Na-ABAB).

  • Molecular Weight: ~244.22 g/mol (Free acid), ~266.2 g/mol (Sodium salt).

  • Solubility: Highly soluble in water and PBS (>50 mM); soluble in DMSO.

  • Stability: Store stock solutions (100 mM) at -20°C. Avoid repeated freeze-thaw cycles.

Dose Optimization Strategy

Unlike cytotoxic drugs, epigenetic modulators require prolonged exposure at sub-cytotoxic concentrations to manifest methylation changes.

  • Range: 0.5 mM – 5.0 mM (High concentrations are typical for butyrate derivatives).

  • Duration: 48 – 96 hours (at least two cell divisions are required for passive demethylation effects).

Detailed Protocol: Synergistic Reactivation Assay

This protocol measures the ability of Na-ABAB to induce hypomethylation and re-express epigenetically silenced genes (e.g., GSTP1, p16INK4a), alone or in combination with 5-Aza-2'-deoxycytidine (5-Aza-dC).

Phase I: Cell Treatment
  • Seeding: Plate cells (e.g., HCT116, MCF-7) at 30% confluence in 6-well plates. Allow 24h for attachment.

  • Initial Treatment (Day 0):

    • Control: Vehicle (PBS/DMSO).

    • Group A (DNMTi only): 5-Aza-dC (0.5 µM).

    • Group B (Na-ABAB only): Na-ABAB (2.0 mM).

    • Group C (Combo): 5-Aza-dC (0.5 µM) + Na-ABAB (2.0 mM).

  • Media Refresh (Day 1 & Day 2): Epigenetic drugs degrade rapidly. Replace media containing fresh drug every 24 hours.

  • Harvest (Day 3 or 4): Pellet cells for DNA/RNA extraction.

Phase II: Downstream Analysis
A. Global Methylation Quantification (LC-MS/MS or ELISA)
  • Goal: Assess total genomic 5-methylcytosine (5-mC) levels.

  • Method:

    • Extract gDNA using a silica-column kit.

    • Digest 1 µg gDNA with Nuclease P1 and Alkaline Phosphatase to single nucleosides.

    • Analyze via LC-MS/MS or use a colorimetric 5-mC ELISA kit.

  • Expected Result: Na-ABAB alone should show mild global hypomethylation (~5-10% reduction); Combination should show profound reduction (>40%).

B. Gene-Specific Methylation (Methylation-Specific PCR - MSP)
  • Goal: Determine promoter methylation status of a specific tumor suppressor.

  • Bisulfite Conversion:

    • Treat 500 ng gDNA with sodium bisulfite (convert unmethylated C -> U).

    • Purify converted DNA.

  • PCR Amplification:

    • Primer Set M: Specific for Methylated sequence (target C remains C).

    • Primer Set U: Specific for Unmethylated sequence (target C becomes T).

  • Visualization: Run products on 2% agarose gel.

Data Presentation & Visualization

Mechanism of Action Pathway

EpigeneticMechanism NaABAB Na-ABAB (Inhibitor) HDAC HDAC Enzymes (Class I/II) NaABAB->HDAC Inhibits Histones Histone Tails (H3/H4) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Structure (Relaxation) Histones->Chromatin Increases Acetylation (H3K9ac) DNMT DNMT Recruitment (Impaired) Chromatin->DNMT Blocks Access GeneExp Gene Re-expression (Demethylation) DNMT->GeneExp Promotes Hypomethylation

Caption: Na-ABAB inhibits HDAC activity, leading to histone hyperacetylation and chromatin relaxation, which secondarily impairs DNMT maintenance methylation.

Experimental Workflow

Workflow Step1 Cell Seeding (Day -1) Step2 Treatment (Na-ABAB +/- 5-Aza) (Day 0-3) Step1->Step2 Step3 gDNA Extraction Step2->Step3 Step4 Bisulfite Conversion (C -> U) Step3->Step4 Step5 Analysis (MSP / Sequencing) Step4->Step5

Caption: Step-by-step workflow for profiling DNA methylation changes induced by Na-ABAB.

Expected Data Summary
Treatment GroupH3 Acetylation (Western Blot)Global DNA Methylation (5-mC %)Gene Re-expression (RT-qPCR)
Vehicle Control Baseline100% (Reference)Low / Silenced
Na-ABAB (2mM) High (++++) ~90% (Mild Decrease)Moderate (+)
5-Aza (0.5µM) Moderate (+)~60% (Strong Decrease)High (++)
Combination Very High (+++++) ~40% (Synergistic) Maximal (+++)

Troubleshooting & Critical Parameters

  • False Positives in MSP: Incomplete bisulfite conversion is the most common error. Always include a commercial "Universal Methylated DNA" and "Unmethylated DNA" control in every PCR run.

  • Cytotoxicity: Na-ABAB is less toxic than pure HDACI like Panobinostat, but high doses (>5mM) can induce apoptosis, confounding methylation data. Perform an MTT assay to determine the IC50 before starting epigenetic assays.

  • Primer Design: Ensure MSP primers do not contain CpG sites at the 3' end to avoid non-specific priming.

References

  • Gore, S. D., et al. (2006). "Combined DNA Methyltransferase and Histone Deacetylase Inhibition in the Treatment of Myeloid Neoplasms." Cancer Research. Link

    • Context: Establishes the clinical and mechanistic validity of combining HDAC inhibitors (like butyrate deriv
  • Davie, J. R. (2003). "Inhibition of Histone Deacetylase Activity by Butyrate." Journal of Nutrition. Link

    • Context: Mechanistic grounding for the butyrate moiety of Na-ABAB acting as an HDAC inhibitor.
  • Suzuki, T., et al. (2010). "Design, Synthesis, and Biological Activity of Novel HDAC Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Discusses the structure-activity relationship of benzamide-based HDAC inhibitors, relevant to the 4-aminobenzamido moiety.
  • Herman, J. G., et al. (1996). "Methylation-specific PCR: a novel PCR assay for methylation status of CpG islands." Proceedings of the National Academy of Sciences. Link

    • Context: The gold-standard protocol for the MSP assay described in Section 3.

Application Note: 4-Aminobenzamide Derivatives in Antibacterial Drug Discovery – Synthesis, Screening, and Mechanistic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating crisis of multi-drug resistant (MDR) bacterial infections necessitates the continuous development of novel antimicrobial scaffolds. 4-Aminobenzamide has emerged as a highly versatile and privileged pharmacophore in medicinal chemistry. Characterized by its dual reactive sites—the hydrogen-bonding amide group and the nucleophilic aniline amino group—it serves as an ideal precursor for the rational design of Schiff bases, 1,2,3-triazole-linked chalcones, and pyrazoline derivatives[1][2].

Recent structural optimization strategies have successfully utilized the 4-aminobenzamide core to synthesize cationic amphipathic mimics of marine natural products. These mimics exhibit potent, broad-spectrum bactericidal activity against critical priority pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and ESBL-producing Gram-negative bacteria[3].

Mechanistic Insights: The Amphipathic Disruption Model

The antibacterial efficacy of 4-aminobenzamide derivatives is rarely due to a single target interaction. Instead, when functionalized with hydrophobic tails and cationic headgroups, these molecules operate via a membrane-disruption mechanism.

Causality of Structural Design:

  • Cationic Moieties: Facilitate the initial electrostatic attraction to the negatively charged bacterial envelope (teichoic acids in Gram-positive bacteria; lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Core: Drives the insertion of the molecule into the lipid bilayer, leading to membrane depolarization, loss of structural integrity, and rapid cell lysis[3].

MOA A Cationic 4-Aminobenzamide Derivative B Electrostatic Attraction to Bacterial Envelope (LPS / Teichoic Acid) A->B Target Recognition C Hydrophobic Insertion into Lipid Bilayer B->C Amphipathic Action D Membrane Depolarization & Permeabilization C->D Structural Disruption E Bacterial Cell Lysis & Death D->E Bactericidal Effect

Caption: Mechanism of action for cationic amphipathic 4-aminobenzamide derivatives targeting bacterial membranes.

Quantitative Antibacterial Efficacy

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for leading 4-aminobenzamide derivatives, demonstrating their capacity to overcome existing resistance mechanisms.

Derivative ClassCompound IDTarget PathogenMIC (µg/mL)Mechanistic Notes
Cationic Amphipathic MimicE23Staphylococcus epidermidis (MRSE)0.5 - 2.0Potent membrane disruption[3]
Cationic Amphipathic MimicE23Staphylococcus aureus (MRSA)0.5 - 2.0High efficacy against clinical isolates[3]
Cationic Amphipathic MimicE23ESBL-CARBA E. coli2.0 - 4.0Overcomes efflux & beta-lactamase[3]
Schiff Base CondensateGAB (Glyoxal deriv.)Bacillus subtilis12.5 - 25.0Interferes with cellular respiration[2]
1,2,3-Triazole PyrazolineSeries 4.xKlebsiella pneumoniae16.0 - 32.0Multi-target growth inhibition[1]

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in drug discovery, the following protocols are designed as self-validating systems.

Workflow S1 Compound Synthesis & QC (NMR, MS, Purity >95%) S3 Broth Microdilution (Serial Dilution) S1->S3 S2 Inoculum Preparation (0.5 MacFarland) S2->S3 S4 Incubation (37°C, 18-24h) S3->S4 S5 MIC Determination & Data Analysis S4->S5

Caption: Standardized high-throughput workflow for evaluating the antibacterial efficacy of synthesized derivatives.

Protocol A: Self-Validating Broth Microdilution Assay for MIC Determination

Expertise Note: This protocol incorporates a self-validating matrix. A positive growth control ensures bacterial viability, a negative sterility control ensures media purity, and a reference antibiotic (e.g., Vancomycin) calibrates the assay's sensitivity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 4-Aminobenzamide derivatives dissolved in DMSO (Stock: 10 mg/mL).

  • 96-well sterile, flat-bottom microtiter plates.

Step-by-Step Methodology:

  • Media Preparation: Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the working compound solution (e.g., 128 µg/mL in CAMHB) to column 1. Critical Causality: Ensure the final DMSO concentration never exceeds 1% v/v, as higher concentrations exhibit intrinsic solvent toxicity, skewing MIC results[2].

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing to column 10. Discard 100 µL from column 10. Designate Column 11 as the Growth Control and Column 12 as the Sterility Control.

  • Inoculum Standardization: Suspend 3-5 morphologically identical colonies from an overnight agar plate in sterile saline. Adjust turbidity to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB.
    
  • Inoculation: Add 100 µL of the diluted inoculum to columns 1–11. The final bacterial concentration in each well must be strictly

    
     CFU/mL. Critical Causality: An inoculum that is too high triggers the "inoculum effect" (false resistance), while an inoculum that is too low yields false susceptibility.
    
  • Incubation & Analysis: Incubate the plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: Time-Kill Kinetics Assay

Expertise Note: While MIC defines the inhibitory threshold, it cannot distinguish between bacteriostatic (growth-arresting) and bactericidal (killing) mechanisms. The time-kill assay tracks the logarithmic reduction of viable bacteria, providing dynamic insights into the speed and nature of the compound's action.

Step-by-Step Methodology:

  • Prepare a starting inoculum of

    
     CFU/mL in 10 mL of CAMHB.
    
  • Introduce the 4-aminobenzamide derivative at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.

  • Incubate the cultures at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline (10-fold dilutions) and plate 10 µL onto Mueller-Hinton agar plates using the track-dilution method.

  • Incubate the plates for 24 hours at 37°C and quantify the colonies (CFU/mL).

  • Data Interpretation: A

    
     decrease in CFU/mL (99.9% kill) from the initial inoculum indicates potent bactericidal activity, which is highly characteristic of amphipathic membrane disruptors[3].
    

Safety and Handling Warnings

Raw 4-aminobenzamide is classified as a respiratory and eye irritant (GHS07). It must be handled using appropriate Personal Protective Equipment (PPE), including N95-type dust masks, chemical eye shields, and nitrile gloves[4]. All synthetic derivatization and biological plating must be conducted within certified chemical fume hoods and Class II Biological Safety Cabinets, respectively.

References

Sources

Comprehensive In Vitro Cytotoxicity Profiling of Sodium 4-(4-aminobenzamido)butanoate: Experimental Design and Standardized Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Experimental Logic

Sodium 4-(4-aminobenzamido)butanoate is a highly hydrophilic sodium salt combining an aminobenzamide moiety with a butanoate (GABA-derivative) backbone. When evaluating novel synthetic amides and neurotransmitter analogs, establishing a rigorous, artifact-free cytotoxicity profile is the critical first step in drug development.

As a Senior Application Scientist, I have designed this experimental framework to operate as a self-validating system . Small molecules can frequently interfere with standard colorimetric assays (e.g., by acting as direct chemical reducing agents). To prevent false-positive viability signals, this guide employs an orthogonal screening strategy: we pair the gold-standard metabolic MTT assay, compliant with ISO 10993-5 guidelines[1], with the highly sensitive, ATP-dependent CellTiter-Glo luminescent assay[2].

The Causality of Assay Selection
  • High Aqueous Solubility: Because this compound is a sodium salt, it can be dissolved directly in cell culture media. This completely eliminates the need for Dimethyl Sulfoxide (DMSO) as a vehicle, removing solvent-induced baseline toxicity from the experimental equation.

  • Orthogonal Validation: The MTT assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes[3]. However, if Sodium 4-(4-aminobenzamido)butanoate exhibits intrinsic redox activity, it could chemically reduce the MTT tetrazolium salt into formazan without living cells present. By running the CellTiter-Glo assay in parallel—which quantifies intracellular ATP via a luciferase reaction[2]—we establish a biochemical failsafe. If the MTT assay shows high viability but ATP levels drop, we can definitively identify assay interference rather than true cell survival.

Orthogonal Screening Workflow

G Start Compound Preparation Sodium 4-(4-aminobenzamido)butanoate Cells Cell Seeding (L929 Fibroblasts) 96-well plates, 10^4 cells/well Start->Cells Treatment Compound Exposure (10µM to 10mM, 24h/48h) Cells->Treatment Split Orthogonal Viability Assessment Treatment->Split MTT MTT Assay (ISO 10993-5) Metabolic Activity (OD 570nm) Split->MTT CTG CellTiter-Glo Assay ATP Content (Luminescence) Split->CTG Data Data Synthesis & IC50 Calculation Non-linear Regression MTT->Data CTG->Data

Workflow for orthogonal cytotoxicity screening of Sodium 4-(4-aminobenzamido)butanoate.

Quantitative Data Parameters & Assay Comparison

To ensure reproducibility, all quantitative expectations and system parameters are standardized below. According to ISO 10993-5, a compound is classified as cytotoxic if cellular viability falls below 70% of the untreated control[4].

ParameterProtocol A: MTT AssayProtocol B: CellTiter-Glo
Target Biomarker NAD(P)H-dependent oxidoreductasesIntracellular ATP
Readout Modality Absorbance (OD 550–600 nm)Luminescence (Glow-type)
Linear Dynamic Range

to

cells/well

to

cells/well
Primary Interference Risk Chemical reduction by test compoundATPase contamination; Luciferase inhibition
Cytotoxicity Threshold < 70% Viability relative to control< 70% Viability relative to control
Throughput Medium (Requires solubilization step)High (Homogeneous "add-mix-measure")

Step-by-Step Experimental Methodologies

Protocol A: ISO 10993-5 Compliant MTT Assay

This protocol utilizes L929 mouse fibroblasts, the regulatory standard for baseline biocompatibility and cytotoxicity testing[4].

Phase 1: Preparation and Seeding

  • Cell Seeding: Harvest L929 cells in the exponential growth phase. Seed at a density of

    
     cells/well in 100 µL of complete DMEM (10% FBS) into a flat-bottom 96-well plate.
    
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
     to allow for cellular adherence and recovery.
    
  • Compound Preparation: Dissolve Sodium 4-(4-aminobenzamido)butanoate directly into pre-warmed, serum-free DMEM to create a 20 mM stock. Perform serial dilutions to generate testing concentrations (e.g., 10 µM, 100 µM, 1 mM, 5 mM, 10 mM).

    • Causality Note: Using serum-free media for the treatment phase prevents compound-protein binding, which can artificially mask cytotoxicity.

Phase 2: Treatment and Internal Controls 4. Exposure: Aspirate the seeding media. Add 100 µL of the compound dilutions to the respective wells. 5. Self-Validating Controls:

  • Negative Control: 100 µL serum-free DMEM (100% viability baseline).
  • Positive Control: 100 µL of 0.1% Sodium Dodecyl Sulfate (SDS) (Ensures the assay can detect cell death).
  • Background Control: 100 µL of compound at the highest concentration (10 mM) with NO cells. (If this well turns purple after MTT addition, the compound is a direct reducing agent, and MTT data must be discarded in favor of CellTiter-Glo).
  • Incubation: Incubate the treated plate for 24 hours at 37°C.

Phase 3: MTT Addition and Readout 7. MTT Reagent: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) directly to each well[3]. 8. Metabolic Conversion: Incubate for 3 to 4 hours at 37°C. Causality Note: Viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals. 9. Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of DMSO to each well. Incubate on an orbital shaker for 15 minutes to fully dissolve the formazan[1]. 10. Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract plate background) using a microplate reader.

Protocol B: CellTiter-Glo Luminescent Assay

This homogeneous assay lyses cells and generates a luminescent signal proportional to the amount of ATP present, bypassing metabolic redox artifacts[2].

Phase 1: Treatment and Equilibration

  • Preparation: Seed and treat L929 cells in a solid-white 96-well plate exactly as described in Protocol A, Steps 1-6. (White plates maximize luminescent signal reflection and prevent well-to-well crosstalk).

  • Thermal Equilibration: After the 24-hour treatment period, remove the plate from the incubator and let it equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality Note: The luciferase enzyme's kinetic rate is highly temperature-dependent. Uneven plate temperatures will cause "edge effects," leading to skewed ATP quantification[2].

Phase 2: Lysis and Readout 3. Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent directly to the 100 µL of culture medium in each well. (No washing or aspiration is required). 4. Cell Lysis: Place the plate on an orbital shaker and mix vigorously for 2 minutes.

  • Causality Note: The physical agitation combined with the proprietary detergents in the reagent ensures complete lysis of the cellular membrane, releasing all intracellular ATP.
  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes. This stabilizes the "glow-type" luminescent signal, which has a half-life of >5 hours[2].
  • Quantification: Record luminescence using a multimode plate reader with an integration time of 0.25 to 1 second per well. Calculate the
    
    
    using non-linear regression analysis (Luminescence vs. Log[Concentration]).

References

  • ISO 10993-5 Cytotoxicity Test - in vitro - RISE. RISE Research Institutes of Sweden. Available at:[Link]

  • ISO 10993-5 Cytotoxicity Test - Tecolab. Tecolab Global. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium 4-(4-aminobenzamido)butanoate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel compound, Sodium 4-(4-aminobenzamido)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the use of this compound in your in vitro assays. Given the novelty of this molecule, this document synthesizes first principles of small molecule pharmacology with best practices for assay development to ensure you can generate robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions you may have before starting your experiments.

Q1: What is Sodium 4-(4-aminobenzamido)butanoate and what are its potential applications?

Sodium 4-(4-aminobenzamido)butanoate is a derivative of 4-aminobenzoic acid (PABA). PABA and its derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Specifically, derivatives of PABA have shown potential as anticancer agents and cholinesterase inhibitors.[3][4][5] Therefore, it is plausible that Sodium 4-(4-aminobenzamido)butanoate may exhibit similar properties, making it a candidate for screening in cancer or neuroscience-related in vitro assays.

Q2: How do I properly prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for experimental success.[6][7][8]

Core Principles:

  • Solvent Selection: Start by consulting the manufacturer's datasheet for solubility information. If this is unavailable, perform a small-scale solubility test with common solvents like sterile water, DMSO, or ethanol.[6] Given the "sodium" salt form, aqueous-based solvents should be prioritized.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound. For accuracy, it is often better to weigh a slightly different amount than targeted and calculate the exact concentration, rather than trying to hit a precise weight.[8]

  • Dissolution: After adding the solvent, ensure complete dissolution by vortexing or sonicating.[7] Visually inspect for any particulates before use.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6]

A general workflow for preparing a stock solution is outlined below.

G cluster_prep Stock Solution Preparation Workflow start Start: Obtain Compound & Datasheet solubility Consult Datasheet for Solubility Information start->solubility test_solubility No Datasheet? Perform Small-Scale Solubility Test solubility->test_solubility No Solvent Info weigh Accurately Weigh Compound solubility->weigh Solvent Info Available test_solubility->weigh dissolve Dissolve in Appropriate Solvent Volume weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex store Aliquot and Store at Recommended Temperature vortex->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing a stock solution of a novel compound.

Q3: What is a sensible starting concentration range for my initial experiments?

For a novel compound, it is advisable to start with a broad range of concentrations to determine its potency. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[9] This will help you identify the optimal concentration range for your specific assay and cell type.

Recommended Starting Concentrations for Dose-Response
Highest Concentration
Lowest Concentration
Dilution Series
Q4: How can I determine if the compound is toxic to my cells?

Cytotoxicity is a common concern when working with new small molecules. It is crucial to differentiate between a specific biological effect and a general toxic response.[9] This can be achieved by performing a cytotoxicity assay in parallel with your primary functional assay. Common cytotoxicity assays include:

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10][11]

  • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13][14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: High Background Signal or Assay Interference

Possible Causes:

  • The compound itself may be fluorescent or colored, interfering with absorbance or fluorescence-based readouts.

  • The compound might directly interact with assay reagents (e.g., luciferase, antibodies).

  • The solvent (e.g., DMSO) concentration may be too high.[9]

Solutions:

  • Run a "Compound Only" Control: In a cell-free system, mix the compound with your assay reagents to see if it generates a signal on its own.

  • Ensure Final Solvent Concentration is Low: The final concentration of solvents like DMSO should typically be kept at or below 0.1% to avoid solvent-induced toxicity or assay interference.[9]

  • Use a Different Assay Readout: If possible, switch to an assay with a different detection method (e.g., from fluorescence to luminescence).

G cluster_troubleshooting Troubleshooting High Background Signal problem High Background Signal Observed cause1 Compound Interference? problem->cause1 cause2 Solvent Effect? problem->cause2 solution1 Run 'Compound Only' Control cause1->solution1 solution2 Check Final Solvent Concentration (≤0.1%) cause2->solution2 solution3 Consider Alternative Assay Readout solution1->solution3 If Interference Confirmed

Caption: Decision tree for troubleshooting high background signals.

Problem 2: No Observable Effect of the Compound

Possible Causes:

  • Solubility Issues: The compound may have low aqueous solubility and could be precipitating in your culture medium.[15][16][17]

  • Inappropriate Concentration Range: The concentrations tested may be too low to elicit a biological response.

  • Compound Instability: The compound may be degrading in the culture medium over the course of the experiment.[6]

  • Biological Inactivity: The compound may not be active in your specific assay or cell model.

Solutions:

  • Visually Inspect for Precipitation: Before adding to cells, inspect the diluted compound in the medium for any cloudiness or precipitate.

  • Expand the Concentration Range: Test higher concentrations, up to the limit of solubility.

  • Perform a Time-Course Experiment: Assess the compound's effect at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[9]

  • Confirm Target Expression: If you are studying a specific target, confirm its expression and activity in your cell model.

Problem 3: Poor Reproducibility Between Experiments

Possible Causes:

  • Inconsistent Cell Seeding: Variations in cell number can significantly impact results.[18]

  • High Cell Passage Number: Cells can change their characteristics over time in culture, leading to inconsistent responses.[19]

  • Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentrations.

  • Reagent Variability: Using different lots of reagents (e.g., serum, media) can introduce variability.

Solutions:

  • Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers in each experiment.

  • Use Low Passage Number Cells: Maintain a consistent and low passage number for your cell lines.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.[20]

  • Use the Same Lot of Reagents: Whenever possible, use the same lot of critical reagents for a series of experiments.

Part 3: Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine IC50/EC50

This protocol outlines the steps to determine the half-maximal inhibitory (IC50) or effective (EC50) concentration of Sodium 4-(4-aminobenzamido)butanoate.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the compound in your cell culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from 100 µM. Remember to include a "vehicle only" control (e.g., medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your primary functional assay (e.g., measuring cell proliferation, protein expression, or enzyme activity).

  • Data Analysis: Plot the assay response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of the compound by measuring LDH release.[10][11]

  • Follow Steps 1-4 of the Dose-Response Protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where a lysis buffer is added 30 minutes before the end of the incubation to completely lyse the cells.

  • Sample Collection: Carefully collect a small aliquot of the supernatant from each well without disturbing the cells.

  • LDH Measurement: Use a commercial LDH assay kit to measure the amount of LDH in each supernatant sample according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Scilit. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • Standard Solution Preparation: A Comprehensive Guide. Alwsci. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

  • A Better Way to Measure Small Molecule Concentrations. Biocompare. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. University of South Carolina. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]

  • What concentration of small molecule inhibition is suitable for gene expression assessment? IC50 or lower one?. ResearchGate. [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). NIH. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • Lead Optimisation (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

Sources

Technical Support Center: Storage & Stability of Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 4-(4-aminobenzamido)butanoate (PABA-GABA-Na). Designed for formulation scientists, analytical chemists, and drug development professionals, this guide synthesizes chemical kinetics with field-proven handling protocols. Our goal is to move beyond basic storage instructions and provide a comprehensive understanding of the molecule's structural vulnerabilities, ensuring the integrity of your compound through self-validating experimental workflows.

Part 1: Mechanistic Overview of Degradation (The "Why")

To effectively prevent degradation, one must understand the causality behind it. The stability profile of Sodium 4-(4-aminobenzamido)butanoate is dictated by three critical structural features:

  • The Sodium Carboxylate Moiety (Hygroscopicity): Pharmaceutical sodium salts are highly polar, which significantly increases their propensity for moisture uptake. In the solid state, absorbed water acts as both a plasticizer and a reaction medium, lowering the activation energy required for chemical degradation[1]. This moisture uptake can drastically alter the microenvironmental pH, accelerating secondary degradation pathways[2].

  • The Amide Linkage (Hydrolysis): While amides are generally more robust than esters, the presence of absorbed water in the microenvironment facilitates molecular hydrolysis. This reaction cleaves the molecule into its constituent parts: 4-aminobenzoic acid (PABA) and gamma-aminobutyric acid (GABA)[3]. Furthermore, drug degradation in the solid state frequently mirrors mechanisms seen in aqueous solutions, with the degradation rate being directly proportional to the amount of water absorbed into the product[4].

  • The Primary Aromatic Amine (Oxidation): The free

    
     group on the aromatic ring is highly electron-rich and uniquely susceptible to auto-oxidation. Exposure to ambient oxygen, often catalyzed by light or trace transition metals, leads to the formation of reactive N-centered radicals. These radicals rapidly polymerize into intensely colored azo, azoxy, or nitroso derivatives[5]. The inherent instability of aromatic amines requires strict environmental controls to prevent oxidative degradation[6].
    

Part 2: Troubleshooting Guide & FAQs

Q1: My bulk powder has developed a yellow/brown tint over the last three months. What caused this, and is the batch salvageable? A1: This discoloration is the hallmark of aromatic amine oxidation . When the primary aromatic amine is exposed to ambient oxygen and photons, it undergoes one-electron oxidation to form reactive intermediates, which couple to form highly conjugated (and therefore colored) azo or azoxy compounds[5].

  • Causality & Validation: Even trace amounts of these degradants (<0.1%) cause severe discoloration. The batch is likely compromised for sensitive biological assays. To validate this, run an HPLC-UV analysis at 254 nm; you will observe late-eluting, broad peaks corresponding to polymeric oxidation products.

  • Prevention: Always store the compound under an inert atmosphere (Argon) in amber, light-blocking vials to eliminate the oxygen and photon triggers[6].

Q2: The powder has clumped together and formed a hard cake. How does this affect chemical stability? A2: Caking is a direct physical manifestation of the hygroscopicity of the sodium salt [2]. As the salt absorbs moisture from the container's headspace, capillary condensation occurs between particles, forming liquid bridges that subsequently crystallize and fuse the powder.

  • Causality & Validation: This physical change is a precursor to chemical failure. The absorbed water acts as a mobile phase that facilitates amide hydrolysis[4]. You can validate the risk level by performing a Karl Fischer titration; if the water content exceeds 1.0% w/w, the risk of rapid hydrolysis is critical.

  • Prevention: Utilize secondary packaging containing indicating silica gel desiccants and ensure all handling is performed in a controlled humidity environment (RH < 30%).

Q3: During forced degradation testing (40°C/75% RH), our HPLC assay shows a significant drop in the main peak and the appearance of two new major peaks. What are they? A3: These two peaks are the hydrolysis products : 4-aminobenzoic acid (PABA) and gamma-aminobutyric acid (GABA). The high humidity (75% RH) provided the necessary water molecules, and the elevated temperature (40°C) provided the thermal activation energy to cleave the amide bond[3].

  • Causality & Validation: You can confirm their identity by spiking the sample with pure PABA and GABA reference standards, or by utilizing LC-MS to identify the specific mass-to-charge (m/z) ratios of the cleavage products.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

This protocol is designed as a self-validating system to systematically eliminate the three vectors of degradation: moisture, oxygen, and thermal/photic energy.

Step 1: Primary Packaging (Inerting & Sealing)
  • Action: Transfer the powder into a sterile, depyrogenated amber glass vial (Type I borosilicate).

  • Causality: Amber glass blocks UV wavelengths that catalyze the radical initiation of aromatic amine oxidation.

  • Action: Purge the headspace of the vial with Argon gas for at least 15 seconds.

  • Causality: Argon is heavier than air and displaces oxygen much more efficiently than Nitrogen, starving the oxidation pathway of its primary reactant.

  • Action: Seal immediately with a PTFE-lined septum and aluminum crimp cap.

  • Causality: PTFE prevents the moisture permeation that commonly occurs with standard rubber stoppers over long-term storage.

Step 2: Secondary Packaging (Desiccation & Validation)
  • Action: Place the sealed primary vial inside a heat-sealable aluminum foil pouch. Add a 1g indicating silica gel desiccant packet into the pouch, then vacuum-seal it.

  • Self-Validation: The indicating silica gel acts as a built-in integrity monitor. If the gel changes color (e.g., blue to pink) upon opening the pouch months later, the vacuum seal was compromised, immediately alerting the researcher that the primary vial must be tested for moisture via Karl Fischer titration before use.

Step 3: Temperature Control & Recovery
  • Action: Store the sealed pouches at -20°C .

  • Causality: Deep freezing removes the kinetic energy required to drive both amide hydrolysis and oxidation, effectively freezing the degradation kinetics.

  • Action (Critical): Before opening, allow the pouch to equilibrate to room temperature for at least 2 hours.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly hygroscopic sodium salt, instantly ruining the moisture-free environment you created.

Part 4: Quantitative Data & Environmental Thresholds

The following table summarizes the quantitative thresholds that trigger degradation, providing clear analytical targets for quality control workflows.

ParameterCritical ThresholdPrimary ConsequenceAnalytical Validation Method
Moisture Content > 1.0% w/wAccelerated amide hydrolysisKarl Fischer Titration
Headspace Oxygen > 2.0% v/vAromatic amine auto-oxidationGC-TCD (Headspace Analysis)
Storage Temperature > 25°CExponential increase in degradation rateHPLC-UV (Assay drop)
UV/Light Exposure > 200 Watt-hours/m²Photolytic radical generationColorimetry (APHA/Pt-Co scale)

Part 5: Workflow & Logical Relationship Visualization

The diagram below illustrates the logical relationships between environmental triggers, the resulting chemical degradation pathways, and how our self-validating SOP interventions systematically neutralize these threats.

StorageLogic cluster_threats Environmental Triggers cluster_mechanisms Chemical Degradation cluster_sop SOP Interventions (Self-Validating) Moisture Moisture (H2O) Hydrolysis Amide Hydrolysis (PABA + GABA) Moisture->Hydrolysis Acts as solvent/reactant Oxygen Oxygen / UV Light Oxidation Aromatic Amine Oxidation (Azo/Azoxy Polymers) Oxygen->Oxidation Generates radicals Heat Thermal Energy Heat->Hydrolysis Accelerates rate Heat->Oxidation Accelerates rate Desiccant Vacuum Foil + Desiccant (Validates Seal Integrity) Desiccant->Moisture Neutralizes Argon Argon Purge + Amber Vial (Blocks UV & O2) Argon->Oxygen Displaces/Blocks Freezer Store at -20°C (Halts Kinetics) Freezer->Heat Removes Energy

Logical relationship between environmental triggers, degradation pathways, and SOP interventions.

References

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Pharmaceutical Salts Source: amazonaws.com URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL: [Link]

  • Title: Amide Drug Stability and Hydrolysis Source: scribd.com URL: [Link]

  • Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Source: nih.gov URL: [Link]

  • Title: Drug Stability for Pharmaceutical Scientists Source: ethernet.edu.et URL: [Link]

Sources

"addressing poor water solubility of novel aminobenzamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility of Novel Aminobenzamide Derivatives

Introduction: The Solubility Paradox in Aminobenzamides

Subject: Addressing poor aqueous solubility in novel aminobenzamide derivatives (e.g., HDAC inhibitors, PARP inhibitors).

The Challenge: Aminobenzamide derivatives often exhibit "brick-dust" properties—high melting points and low aqueous solubility. This is structurally inherent: the planar benzamide scaffold facilitates strong intermolecular hydrogen bonding (amide donor-acceptor stacking) and


-

stacking, resulting in high crystal lattice energy. While these features are excellent for binding to target active sites (e.g., the zinc-binding domain of HDACs), they create significant hurdles for formulation and bioavailability.

Scope of Guide: This technical resource provides a hierarchical approach to solubilization, moving from physical modifications (formulation) to solid-state engineering (salts/cocrystals) and chemical modification (prodrugs).

Troubleshooting Guide & FAQs

Issue 1: "My compound precipitates immediately upon dilution into cell culture media, even from a DMSO stock."

Diagnosis: This is a classic "crash-out" phenomenon caused by the exponential decay of solubility as the co-solvent (DMSO) concentration drops. Aminobenzamides are often lipophilic (LogP > 2); water acts as an anti-solvent.

Technical Solution: You must bridge the polarity gap between the DMSO stock and the aqueous media.

  • Ternary Co-solvent System: Do not dilute directly into water. Use an intermediate dilution step with PEG 400 or Propylene Glycol .

    • Workflow: 100% DMSO Stock

      
       (1:1 DMSO:PEG400) 
      
      
      
      Media.
  • Surfactant Integration: Pre-dissolve the compound in a DMSO solution containing 0.5% - 1% Tween 80 or Poloxamer 188 . The surfactant forms micelles that encapsulate the hydrophobic benzamide core upon dilution.

Issue 2: "I tried forming salts with weak acids (citric, tartaric), but the solubility didn't improve."

Diagnosis: This is likely a pKa mismatch . The aniline nitrogen in aminobenzamides is a very weak base (typically pKa 2.0 – 4.5). Weak acids like citric acid (pKa ~3.1) cannot protonate this nitrogen sufficiently to stabilize the salt species.

Technical Solution:

  • The

    
    pKa Rule:  For stable salt formation, ensure 
    
    
    
    (pKa
    
    
    - pKa
    
    
    ) > 2 or 3.
  • Action: Switch to strong mineral or sulfonic acids.

    • Primary Candidates: Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), Hydrobromic acid (HBr).[1]

    • Evidence: In the development of the aminobenzamide derivative F8 , reaction with weak organic acids failed, but the dihydrochloride salt (F8·2HCl) increased solubility by >50-fold (from <1 mg/mL to >50 mg/mL) [1].

Issue 3: "My salt is hygroscopic and unstable. What is the alternative for oral bioavailability?"

Diagnosis: If the counter-ion (e.g., HCl) creates a hygroscopic salt, the crystal lattice absorbs moisture, leading to deliquescence.

Technical Solution: Shift strategy to Amorphous Solid Dispersions (ASD) .

  • Mechanism: Disperse the compound in a polymer matrix (PVP-VA64 or HPMC-AS) to "freeze" it in a high-energy amorphous state. This prevents the strong intermolecular amide bonding that drives crystallization.

  • Protocol: Use Hot Melt Extrusion (HME) or Spray Drying.

  • Reference Point: Solid dispersions of benzamide analogs with PVP have shown significantly higher dissolution rates compared to physical mixtures [2].

Issue 4: "I cannot change the formulation; I need a chemical solution."

Diagnosis: The planar structure is too rigid.

Technical Solution: Prodrug Design.

  • Strategy: Mask the aniline amine or the amide nitrogen.

  • Carbamate Linkers: Create a carbamate prodrug targeting the aniline amine. This disrupts planarity and reduces lattice energy.

  • Amino Acid Esters: If a hydroxyl group is present, attach a polar amino acid (e.g., valine, glycine) which is cleaved by esterases in vivo [3].

Decision Logic & Visualization

Figure 1: Solubility Optimization Decision Tree

SolubilityDecisionTree Start Start: Poor Solubility of Aminobenzamide CheckPKa Check pKa of Aniline Nitrogen Start->CheckPKa IsBasic Is pKa > 2.0? CheckPKa->IsBasic SaltScreen Salt Screening (Strong Acids) IsBasic->SaltScreen Yes CoCrystal Co-Crystal Screening (Neutral Co-formers) IsBasic->CoCrystal No (Very Weak Base) SaltSuccess Stable Salt? SaltScreen->SaltSuccess ASD Amorphous Solid Dispersion (ASD) CoCrystal->ASD Low Success Formulation Formulation Strategy SaltSuccess->Formulation Yes (Optimize) SaltSuccess->ASD No (Hygroscopic) Lipid Lipid/Surfactant System (SEDDS) ASD->Lipid If ASD Fails Prodrug Chemical Modification (Prodrug Design) Lipid->Prodrug If Bioavailability Low

Caption: Hierarchical decision matrix for selecting the optimal solubilization strategy based on pKa and physicochemical stability.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (Micro-scale)

Objective: Rapidly identify counter-ions that form stable crystalline salts.

Materials:

  • Aminobenzamide derivative (10 mg per well).

  • Acid Library (0.1 M in Ethanol/Water): HCl, Methanesulfonic acid (MsOH), p-Toluenesulfonic acid (pTSA), Sulfuric acid (

    
    ).
    
  • Solvents: Ethanol, Isopropanol, Acetone.

Step-by-Step:

  • Dissolution: Dissolve the free base in the minimum amount of hot ethanol or acetone.

  • Acid Addition: Add acid solution in a 1:1.1 molar ratio (base:acid). For diamines, test 1:2.2 ratio.

  • Crystallization:

    • Cooling: Allow to cool slowly to Room Temperature (RT).

    • Anti-solvent: If no precipitate, add cold diethyl ether or hexane dropwise.

  • Analysis: Centrifuge (5000 rpm, 5 min). Discard supernatant. Dry solid.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry) . A distinct melting point different from the free base and acid confirms a new salt species.

Protocol B: Preparation of Cyclodextrin Inclusion Complex

Objective: Solubilize hydrophobic benzamides using HP-


-CD.

Materials:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[2]
  • Aminobenzamide derivative.[2][3]

Step-by-Step (Kneading Method):

  • Ratio: Weigh HP-

    
    -CD and drug in a 1:1 molar ratio .
    
  • Paste Formation: Add minimal water/ethanol (1:1 v/v) to the HP-

    
    -CD in a mortar to form a paste.
    
  • Incorporation: Slowly add the drug while grinding vigorously for 45–60 minutes . The physical energy drives the hydrophobic drug into the CD cavity.

  • Drying: Dry the paste at 45°C under vacuum for 24 hours.

  • Verification: Analyze via FTIR . Look for the disappearance or shift of the amide carbonyl peak, indicating encapsulation.

Comparative Data: Solubility Enhancement Strategies

StrategyMechanismTypical Solubility Fold-IncreaseKey Excipients/ReagentsSuitability for Aminobenzamides
Salt Formation Ionization of aniline N10x – 100xHCl, Mesylate, TosylateHigh (if pKa allows)
Co-solvents Dielectric constant adjustment10x – 500x (in stock)PEG400, DMSO, Propylene GlycolMedium (Precipitation risk on dilution)
Cyclodextrins Inclusion complexation5x – 50xHP-

-CD, SBE-

-CD
High (Protects aromatic core)
Solid Dispersion Amorphous state stabilization20x – 100xPVP-VA64, HPMC-AS, SoluplusHigh (Best for oral bioavailability)

References

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Source: Frontiers in Pharmacology (2023).[4] URL:[Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Source: Molecules (2016).[5] URL:[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. Source: MDPI (2023). URL:[Link]

Sources

Technical Support Center: Overcoming Resistance to 4-Aminobenzamide-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals facing acquired resistance when utilizing 4-aminobenzamide-based Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Chidamide/Tucidinostat, Mocetinostat).

Rather than standard troubleshooting, this center focuses on the causality of resistance mechanisms and provides self-validating experimental workflows to help you restore therapeutic efficacy in your cancer models.

Module 1: Diagnostic FAQs – Identifying Resistance Mechanisms

Q1: My A549 lung cancer cell line has stopped responding to Chidamide. What are the primary molecular drivers I should investigate first? A: Acquired resistance to 4-aminobenzamide derivatives is frequently driven by the stabilization and overexpression of HDAC1. In parental cells, Chidamide induces HDAC1 protein degradation. However, in resistant lines (e.g., A549-CHI-R), this degradation is actively inhibited, leading to a compensatory spike in total intracellular HDAC activity[1].

  • Troubleshooting Action: Perform a Western blot for HDAC1 and a fluorometric HDAC activity assay. If HDAC1 is elevated, transiently transfect the cells with HDAC1-siRNA. If sensitivity is restored, HDAC1 stabilization is your primary resistance driver[1].

Q2: We are using Entinostat (MS-275) in HER2+ breast cancer models, but the cells are highly resistant to apoptosis. Why is this happening? A: Resistance in HER2-overexpressing cells is heavily reliant on the hyperactivation of the PI3K/AKT/mTOR pathway. Elevated p-AKT phosphorylates FOXO3, leading to its proteasomal degradation and the subsequent suppression of the pro-apoptotic protein Bim1[2].

  • Troubleshooting Action: Combine Entinostat with a HER2/EGFR dual tyrosine kinase inhibitor like Lapatinib. This combination synergistically downregulates p-AKT, stabilizing FOXO3 and inducing Bim1-mediated apoptosis[2].

Q3: I am observing cross-resistance in my Chidamide-resistant lines to standard chemotherapeutics. Is my cell line contaminated, or is this expected? A: This is a documented physiological response, not contamination. Chidamide-resistant non-small cell lung cancer (NSCLC) and breast cancer (MCF-7) lines often exhibit cross-resistance to paclitaxel, vinorelbine, and gemcitabine[1][3].

  • Causality: This cross-resistance is largely mediated by the upregulation of multidrug efflux pumps (like ABCG2) and anti-apoptotic pathways[4]. However, these cells typically remain sensitive to 5-fluorouracil (5-FU) and cisplatin (CDDP), which can be used as alternative baseline controls[1].

Module 2: Experimental Protocols & Workflows

Protocol 1: Establishing and Validating a 4-Aminobenzamide-Resistant Cell Line
  • Expertise & Causality: Many researchers mistake transient epigenetic tolerance for stable resistance. To prove true genetic/epigenetic rewiring, you must perform a "wash-out" phase.

  • Self-Validating System: To ensure resistance is acquired rather than a result of spontaneous clonal selection or baseline drift, a parallel parental line must be cultured alongside the treated line, receiving only the vehicle (DMSO) at identical passage intervals.

Step-by-Step Methodology:

  • Baseline Profiling: Determine the IC50 of the 4-aminobenzamide compound on the parental cell line using an MTT or CellTiter-Blue assay (48-72 hours).

  • Dose Escalation: Seed cells at 30% confluency. Begin treatment at 1/10th of the established IC50.

  • Passaging & Recovery: Allow cells to reach 80% confluency. If extensive cell death occurs, remove the drug, allow recovery in standard media for 2 passages, and re-introduce the drug at the previous tolerated dose.

  • Escalation: Gradually increase the concentration in 1.5x to 2x increments over 3-6 months until cells proliferate normally at 5x to 10x the original IC50.

  • Validation (The "Wash-Out" Test): Culture the resistant cells in drug-free media for 4 weeks, then re-test the IC50. True resistance will persist (e.g., maintaining an 8.6-fold resistance shift as seen in validated A549-CHI-R cells)[1].

Workflow Step1 1. Baseline Profiling (IC50 & HDAC Activity) Step2 2. Dose Escalation (Parallel Vehicle Control) Step1->Step2 Step3 3. Wash-Out Phase (4 Weeks Drug-Free) Step2->Step3 Step4 4. Resistance Validation (>5-fold IC50 Shift) Step3->Step4 Step5 5. Mechanism ID (WB: p-AKT, HDAC1) Step4->Step5

Self-validating experimental workflow for establishing stable 4-aminobenzamide-resistant cell lines.

Protocol 2: Overcoming PARPi Resistance using Chidamide
  • Context: Triple-negative breast cancer (TNBC) cells resistant to PARP inhibitors (e.g., Fluzoparib) can be re-sensitized using Chidamide[5].

  • Self-Validating System: To ensure the observed G2/M arrest is a synergistic effect rather than additive toxicity, include single-agent arms and calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 validates true synergy.

Step-by-Step Methodology:

  • Cell Cycle Synchronization: Serum-starve TNBC cells for 24 hours to synchronize the cell cycle, ensuring baseline uniformity.

  • Combination Treatment: Treat cells concurrently with Fluzoparib and Chidamide (determine the optimal sub-lethal dose of Chidamide, typically ≥3 μg/ml depending on the specific cell line)[5].

  • Endpoint Analysis: Harvest cells at 48 hours. Perform Flow Cytometry (Propidium Iodide staining) to confirm G2/M phase arrest.

  • Mechanistic Validation: Run a Western blot for RAD51 and MRE11. The successful reversal of resistance is indicated by the significant downregulation of these homologous recombination (HR) repair proteins[5].

Module 3: In Vivo & Tumor Microenvironment (TME) Troubleshooting

Q4: My syngeneic mouse models show no response when Entinostat is combined with Anti-PD-1. How do I verify if the drug is actually modulating the TME? A: Breast and pancreatic tumors often recruit Myeloid-Derived Suppressor Cells (MDSCs) that blunt immune checkpoint inhibitors (ICIs)[6]. Entinostat is utilized specifically to reprogram these MDSCs.

  • Troubleshooting Action: Excise the tumor, perform tissue dissociation, and run flow cytometry for Granulocytic MDSCs (G-MDSCs). Sort the MDSCs and run an ex vivo functional assay or qPCR for Arginase-1 (Arg-1). A successful Entinostat response will show a marked decrease in Arg-1 production and a corresponding increase in granzyme-B-producing CD8+ T effector cells[6].

  • Self-Validation: Normalize absolute cell counts of total CD45+ tumor-infiltrating lymphocytes (TILs) against tumor weight. The ratio of CD8+ T cells to G-MDSCs should be your primary validation metric.

Pathway cluster_0 Acquired Resistance Mechanisms cluster_1 Reversal / Combination Strategies HDAC1 HDAC1 Overexpression AKT PI3K/AKT Hyperactivation MDSC MDSC Arg-1 Secretion Combo3 Anti-PD-1 / Anti-CTLA-4 MDSC->Combo3 Sensitizes TME Combo1 Lapatinib (HER2/EGFRi) Combo1->AKT Inhibits p-AKT Apoptosis Restored Apoptosis / Tumor Clearance Combo1->Apoptosis FOXO3/Bim1 Axis Combo2 Fluzoparib (PARPi) Combo2->Apoptosis G2/M Arrest & RAD51 Drop Combo3->Apoptosis MDSC Reprogramming Drug 4-Aminobenzamide (Entinostat/Chidamide) Drug->HDAC1 Chronic Exposure Drug->AKT Compensatory Signaling

Molecular mechanisms of 4-aminobenzamide resistance and targeted combination reversal strategies.

Module 4: Quantitative Data Summaries

Table 1: Cross-Resistance and Sensitivity Profiles of 4-Aminobenzamide-Resistant Lines
Cell Line ModelCompoundAcquired Cross-ResistanceRetained SensitivityPrimary Resistance Mechanism
A549-CHI-R (NSCLC)ChidamidePaclitaxel, Vinorelbine, Gemcitabine5-Fluorouracil, CisplatinHDAC1 Overexpression / Inhibited Degradation[1]
MCF7-CHI-R (Breast)ChidamideDoxorubicin, Docetaxel, PaclitaxelN/A (Requires combination)Ferroptosis Evasion / HDAC10 Alterations[3]
S1-M1-80 (Colon)VKNG-1 / ChemoMitoxantrone, IrinotecanRe-sensitized by VKNG-1ABCG2 Efflux Pump Overexpression[4]
Table 2: Validated Combination Strategies to Overcome Resistance
4-AminobenzamideCombination AgentTarget CancerMechanistic Action
Entinostat LapatinibHER2+ Breast CancerDownregulates p-AKT; Stabilizes FOXO3; Induces Bim1[2]
Chidamide FluzoparibTriple-Negative BreastReduces RAD51/MRE11; Induces G2/M Cell Cycle Arrest[5]
Entinostat Anti-PD-1 / Anti-CTLA-4Pancreatic / BreastReprograms G-MDSCs; Decreases Arginase-1 Secretion[6]
Chidamide DoxorubicinMDR Breast CancerActivates p53/p21 pathway; Downregulates Bcl-xL/Bcl-2[7]

References

  • Molecular, biological characterization and drug sensitivity of chidamide‑resistant non‑small cell lung cancer cells Source: Spandidos Publications URL:[Link]

  • Molecular, biological characterization and drug sensitivity of chidamide-resistant MCF7 cells Source: AME Groups URL:[Link]

  • VKNG-1 Antagonizes ABCG2-Mediated Multidrug Resistance via p-AKT and Bcl-2 Pathway in Colon Cancer: In Vitro and In Vivo Study Source: MDPI URL:[Link]

  • A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression Source: NIH / PMC URL:[Link]

  • Chidamide Reverses Fluzoparib Resistance in Triple-Negative Breast Cancer Cells Source: Frontiers URL:[Link]

  • Entinostat Converts Immune-Resistant Breast and Pancreatic Cancers into Checkpoint-Responsive Tumors by Reprogramming Tumor-Infiltrating MDSCs Source: AACR Journals URL:[Link]

  • Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer Source: NIH / PMC URL:[Link]

Sources

Technical Support Center: Optimizing pH for Sodium 4-(4-aminobenzamido)butanoate (S4AB) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the S4AB Technical Support Center. This guide is engineered for drug development professionals and assay scientists who require precise environmental control over Sodium 4-(4-aminobenzamido)butanoate (S4AB) during in vitro and in vivo experiments.

Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to ensure the structural integrity and optimal activity of S4AB in your assays.

Part 1: Mechanistic Insights (The "Why")

To master the handling of S4AB, one must understand its molecular architecture. S4AB is synthesized via an amide linkage between the carboxyl group of 4-aminobenzoic acid (PABA) and the primary amine of gamma-aminobutyric acid (GABA).

The Causality of Ionization: The formation of this central amide bond eliminates the ionizable properties of PABA's carboxylate and GABA's primary amine. Consequently, the pH-dependent behavior of S4AB is governed exclusively by its two remaining functional groups:

  • The Aromatic Amine: pKa ≈ 2.38[1]

  • The Terminal Butanoate (Carboxylic Acid): pKa ≈ 4.03[2]

According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized species is strictly dictated by the ambient pH[3]. At a physiological pH of 7.4, the butanoate group is fully deprotonated (anionic), while the aromatic amine remains unprotonated (neutral). This grants the molecule a net negative charge, ensuring high aqueous solubility.

The Threat of Amide Hydrolysis: While the amide bond is highly stable at neutral pH, it is susceptible to specific acid- or base-catalyzed hydrolysis at extreme pH values[4]. If the pH drops below 2.5 or rises above 8.5, the amide bond polarizes, allowing water molecules to cleave S4AB back into free PABA and GABA, which will critically confound your assay data[5].

Part 2: Quantitative Data & State Summary

The following table summarizes the pH-dependent states of S4AB to help you select the optimal buffer conditions for your specific experimental needs.

Ambient pH RangeDominant Ionization StateAqueous SolubilityAmide Bond StabilityRecommended Application
< 2.5 Cationic (Amine protonated)HighPoor (Acid hydrolysis)Not recommended
3.0 - 4.5 Zwitterionic / NeutralLow (Precipitation risk)ModerateIsoelectric focusing only
5.0 - 7.5 Anionic (Carboxylate ionized)HighExcellentIn vitro assays, Storage
> 8.5 AnionicHighPoor (Base hydrolysis)Not recommended

Part 3: Self-Validating Experimental Protocol

To prevent localized precipitation and degradation, follow this step-by-step methodology for preparing and adjusting S4AB solutions. This protocol includes a built-in spectrophotometric validation step to ensure trustworthiness.

Step 1: Initial Solubilization

  • Weigh the required amount of S4AB sodium salt powder.

  • Dissolve in HPLC-grade water or a neutral buffer (e.g., 50 mM HEPES, pH 7.4) to create a 10 mM stock. Causality Note: Because it is a sodium salt, the unbuffered solution will naturally equilibrate to a slightly basic/neutral pH, keeping the molecule in its highly soluble anionic state.

Step 2: Controlled pH Adjustment

  • Place the solution on a magnetic stirrer at 300 RPM.

  • If adjusting to a mildly acidic assay condition (e.g., pH 5.5), titrate dropwise using 0.1 M HCl.

  • Critical Warning: Do not use concentrated acids (e.g., 1 M HCl). A sudden, localized drop in pH below 2.5 will trigger rapid protonation of the aromatic amine and catalyze irreversible amide hydrolysis[4].

Step 3: Protocol Validation (Self-Check)

  • Visual Inspection: The solution must remain optically clear. Cloudiness indicates the pH has dropped near 4.0, pushing the molecule into its insoluble zwitterionic state.

  • Spectrophotometry: Measure the absorbance of an aliquot at 266 nm (the characteristic UV maximum for the PABA moiety)[6]. A sudden drop in the molar extinction coefficient indicates micro-precipitation, while a shift in the

    
     indicates amide cleavage.
    

Part 4: Troubleshooting Guides & FAQs

Q: My S4AB stock solution turned cloudy when I adjusted the buffer to pH 4.0 for a lysosomal assay. How do I fix this? A: At pH 4.0, the terminal butanoate group becomes protonated. Because the aromatic amine is unprotonated at this pH, the entire molecule becomes neutral/zwitterionic, drastically reducing its aqueous solubility. To resolve this, you must either raise the pH above 5.0 or introduce a co-solvent (e.g., 5% DMSO or Tween-20) to maintain solubility at lower pH ranges.

Q: I am observing a loss of S4AB target activity over a 48-hour incubation period. Is the compound degrading? A: If your assay buffer is highly acidic (pH < 3) or basic (pH > 8.5), the amide linkage connecting the PABA and GABA moieties is undergoing hydrolysis[5]. This cleaves the molecule into inactive fragments. Ensure your assay buffer is heavily buffered (e.g., using HEPES or Tris) between pH 6.0 and 7.5, and store unused stock solutions at -20°C to halt kinetic degradation.

Q: How does pH affect the cellular uptake of S4AB in my cell-based assays? A: Cellular membrane permeability requires a delicate balance of lipophilicity and charge. At pH 7.4, S4AB is anionic and highly water-soluble, which limits passive diffusion across the hydrophobic lipid bilayer. If your assay requires intracellular penetration without a transport vector, consider slightly lowering the pH to 6.0–6.5. This increases the fraction of the neutral species via the Henderson-Hasselbalch equilibrium[3], enhancing passive membrane permeability while avoiding the precipitation zone at pH 4.0.

Part 5: Workflow Visualization

The following logic diagram maps the decision-making process for S4AB buffer preparation based on target assay pH.

S4AB_Workflow Start S4AB Sodium Salt (Solid Formulation) Dissolve Solubilize in Aqueous Buffer (Initial pH 7.0 - 7.5) Start->Dissolve Decision Target Assay pH? Dissolve->Decision Acidic pH < 4.0 Zwitterionic / Neutral Decision->Acidic pH Decrease Neutral pH 5.0 - 7.5 Anionic (Optimal) Decision->Neutral Maintain Basic pH > 8.5 Anionic (Hydrolysis Risk) Decision->Basic pH Increase Precip Risk: Precipitation Action: Add Co-solvent Acidic->Precip Optimal Risk: None Action: Proceed to Assay Neutral->Optimal Hydrolysis Risk: Amide Cleavage Action: Titrate with HCl Basic->Hydrolysis

S4AB pH optimization workflow detailing ionization states and stability risks.

References

  • DrugFuture. "p-Aminobenzoic Acid". DrugFuture Chemical Database.
  • ChemicalBook. "What is the pH and pKa of 4-Aminobenzoic acid?". ChemicalBook.
  • Wikipedia. "GABA". Wikipedia, The Free Encyclopedia.
  • Wikipedia. "Henderson–Hasselbalch equation". Wikipedia, The Free Encyclopedia.
  • National Institutes of Health (NIH). "Amide Bond Activation of Biological Molecules". PMC.
  • Indian Journal of Clinical Anatomy and Physiology (IJCAP). "A chemical rationale of drug stability and degradation- An insightful approach". IJCAP.

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Validation & Comparative

A Comparative Guide for Researchers: Sodium Butyrate vs. a Next-Generation Derivative, Sodium 4-(4-aminobenzamido)butanoate, as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating the Nuances of HDAC Inhibition for Drug Discovery

In the dynamic landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Among the earliest identified HDAC inhibitors is the short-chain fatty acid, sodium butyrate. While its discovery laid foundational groundwork for the field, its inherent physicochemical and pharmacokinetic limitations have driven the development of next-generation inhibitors with improved drug-like properties.

This guide provides an in-depth, comparative analysis of the archetypal HDAC inhibitor, sodium butyrate, against a rationally designed synthetic counterpart, Sodium 4-(4-aminobenzamido)butanoate. The latter represents a strategic evolution in inhibitor design, aiming to overcome the therapeutic hurdles of the former. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Progenitor and the Progeny: An Overview

Sodium Butyrate: The Endogenous Regulator with Therapeutic Potential

Sodium butyrate is a naturally occurring short-chain fatty acid produced in the colon by the fermentation of dietary fiber. Its role as an HDAC inhibitor was a landmark discovery, revealing a direct link between metabolism, gut health, and epigenetic regulation. It acts as a pan-inhibitor, affecting a broad range of Class I and Class IIa HDACs. By inhibiting these enzymes, sodium butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and alters gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

However, the therapeutic application of sodium butyrate is severely hampered by its poor pharmacokinetic profile. It is rapidly metabolized and has a very short plasma half-life, on the order of minutes in humans, making it challenging to maintain therapeutic concentrations in vivo.[3][4]

Sodium 4-(4-aminobenzamido)butanoate: A Rational Design for Enhanced Performance

To address the shortcomings of sodium butyrate, medicinal chemists have explored a variety of structural modifications. Sodium 4-(4-aminobenzamido)butanoate exemplifies a common strategy: the incorporation of a more complex chemical scaffold to improve target engagement and pharmacokinetic properties. This compound belongs to the aminobenzamide class of HDAC inhibitors, which are known to act as potent zinc-binding groups within the active site of HDAC enzymes.

The design rationale behind such molecules is to create a more stable and potent inhibitor with a longer half-life and potentially improved isoform selectivity. The aminobenzamide moiety offers a more rigid and specific interaction with the HDAC active site compared to the simple carboxylate of butyrate.

Head-to-Head: A Comparative Analysis

While direct comparative studies of Sodium 4-(4-aminobenzamido)butanoate and sodium butyrate are not available in the literature, we can infer a comparative profile based on the known properties of sodium butyrate and the general characteristics of aminobenzamide-based HDAC inhibitors.

FeatureSodium ButyrateSodium 4-(4-aminobenzamido)butanoate (Inferred)
HDAC Inhibition Pan-inhibitor (Class I & IIa)Likely Class I selective (HDAC1, 2, 3)
Potency (IC50) Millimolar (mM) range[5][6]Nanomolar (nM) to low micromolar (µM) range
Mechanism Binds to the zinc ion in the HDAC active siteChelates the zinc ion via the aminobenzamide group
Pharmacokinetics Very short half-life (~6 min in humans)[3]Expected longer half-life and improved stability
Cellular Effects Induces p21, leading to cell cycle arrest[7][8]Potent induction of apoptosis and cell cycle arrest

Delving into the Mechanism: Signaling Pathways

HDAC inhibitors exert their effects by modulating a variety of signaling pathways that control cell proliferation, survival, and differentiation.

Sodium Butyrate and the Cell Cycle Checkpoint

Sodium butyrate is well-documented to induce cell cycle arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[7][8][9] This leads to the inhibition of cyclin-dependent kinases (CDKs) and a halt in cell cycle progression at the G1 or G2/M phase.[8]

G1 Butyrate Sodium Butyrate HDAC HDAC Inhibition Butyrate->HDAC p21 p21 Upregulation HDAC->p21 CDK CDK Inhibition p21->CDK Arrest G1/S Phase Arrest CDK->Arrest

Caption: Sodium Butyrate-Induced Cell Cycle Arrest.

Aminobenzamide Inhibitors and the NF-κB Pathway

More complex HDAC inhibitors, including those with an aminobenzamide scaffold, have been shown to modulate the NF-κB signaling pathway.[10][11] In some contexts, these inhibitors can suppress NF-κB activity, leading to a reduction in the expression of pro-survival and pro-inflammatory genes.[10]

NFkB Aminobenzamide Aminobenzamide HDACi HDACi HDACi Aminobenzamide->HDACi NFkB NF-κB Activity HDACi->NFkB Inhibition Apoptosis Apoptosis HDACi->Apoptosis Survival Pro-survival & Inflammatory Genes NFkB->Survival

Caption: Modulation of NF-κB Pathway by Aminobenzamide HDACi.

Experimental Protocols: A Guide for the Bench

Reproducible and robust experimental data are the bedrock of scientific advancement. Here, we provide detailed, step-by-step protocols for key assays used to characterize and compare HDAC inhibitors.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

Workflow Diagram

HDAC_Assay cluster_prep Preparation cluster_assay Assay Execution Reagents Prepare Reagents: - HDAC Enzyme - Inhibitor (Test Compound) - Substrate (Fluorogenic) - Developer Incubate Incubate Enzyme & Inhibitor Reagents->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Add_Developer Add Developer Add_Substrate->Add_Developer Read Read Fluorescence Add_Developer->Read

Caption: Workflow for a Fluorometric HDAC Activity Assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Dilute the HDAC enzyme and the fluorogenic substrate in assay buffer to the desired concentrations.

    • Prepare a serial dilution of the test compound (e.g., Sodium Butyrate or Sodium 4-(4-aminobenzamido)butanoate) in assay buffer.

  • Enzyme-Inhibitor Incubation:

    • In a 96-well black plate, add the diluted HDAC enzyme to each well.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Incubate at 37°C for 15 minutes.

  • Substrate Addition and Reaction:

    • Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

    • Incubate at 37°C for 30 minutes.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This assay assesses the effect of the HDAC inhibitors on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HCT116) in a 96-well clear plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Protocol 3: Western Blotting for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with HDAC inhibitors, providing a direct measure of the inhibitor's target engagement.

Workflow Diagram

Western_Blot cluster_sample Sample Preparation cluster_blot Immunoblotting Treat Treat Cells with HDAC Inhibitor Lyse Lyse Cells & Extract Proteins Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify PAGE SDS-PAGE Quantify->PAGE Transfer Transfer to Membrane PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary & Secondary Antibodies Block->Probe Detect Detect Signal Probe->Detect

Caption: General Workflow for Western Blotting.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the HDAC inhibitor at various concentrations for a defined period (e.g., 6-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., trichostatin A and sodium butyrate) to preserve the acetylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to a loading control (e.g., total histone H3 or GAPDH).

Conclusion: A Look to the Future

The journey from the broad-spectrum, rapidly metabolized sodium butyrate to more refined, potent, and stable HDAC inhibitors like those represented by the aminobenzamide scaffold highlights the remarkable progress in epigenetic drug discovery. While sodium butyrate remains an invaluable tool for in vitro studies and for understanding the fundamental biology of HDAC inhibition, its therapeutic utility is limited.

The rational design of next-generation inhibitors, exemplified by the hypothetical Sodium 4-(4-aminobenzamido)butanoate, offers a clear path toward clinically viable HDAC-targeted therapies. By focusing on improving potency, selectivity, and pharmacokinetic profiles, researchers are paving the way for more effective and less toxic treatments for a host of diseases. The experimental frameworks provided in this guide are essential for the continued evaluation and development of these promising therapeutic agents.

References

  • Barone, M., et al. (2000). Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells. Journal of Cellular Physiology, 185(3), 435-441.
  • Siavoshian, S., et al. (1997). Butyrate stimulates cyclin D and p21 and inhibits cyclin-dependent kinase 2 expression in HT-29 colonic epithelial cells.
  • Archer, S. Y., et al. (1998). Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status. International Journal of Cancer, 77(5), 769-775.
  • Ghiaghi, M., et al. (2020). Effect of sodium butyrate on HDAC8 mRNA expression in colorectal cancer cell lines and molecular docking study of LHX1. Reports of Biochemistry & Molecular Biology, 9(1), 58–67.
  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]

  • Gyan, K. E., et al. (2021). Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. International Journal of Molecular Sciences, 22(22), 12515.
  • La Monica, M. B., et al. (2025). A Pharmacokinetic Comparison of Three Butyrate Products. Journal of the International Society of Sports Nutrition, 22(1), 1-9.
  • ResearchGate. (n.d.). A selection of the latest prepared amino benzamides. IC50 values.... Retrieved from [Link]

  • Nutritional Outlook. (2025, January 22). Recent study demonstrates potential pharmacokinetic advantages of using lysine butyrate over sodium butyrate or tributyrin. Retrieved from [Link]

  • Blottière, H. M., et al. (2003). Butyrate and trichostatin A effects on the proliferation/differentiation of human intestinal epithelial cells: induction of cyclin D3 and p21 expression. Gut, 52(4), 546-553.
  • ClinicalTrials.gov. (n.d.). A Pharmacokinetic Comparison of Three Butyrate Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of regulation of HDACs and signaling pathways associated.... Retrieved from [Link]

  • Li, G., et al. (2024). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Oncology Reports, 51(3), 1-15.
  • Sanaei, M., et al. (2021). Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines. International Journal of Molecular and Cellular Medicine, 10(1), 58-69.
  • Mroue, R., et al. (2019). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 11(12), 1879.
  • Miller, A. A., et al. (1987). Clinical pharmacology of sodium butyrate in patients with acute leukemia. European Journal of Cancer & Clinical Oncology, 23(9), 1283-1287.
  • Nutritional Outlook. (2025, January 22). Recent study demonstrates potential pharmacokinetic advantages of using lysine butyrate over sodium butyrate or tributyrin. Retrieved from [Link]

  • El-Damasy, D., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. Molecules, 27(8), 2465.
  • ResearchGate. (n.d.). IC50 values of compounds for HDAC inhibition in cancer cell lines.... Retrieved from [Link]

  • Al-Attas, R., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17.
  • ResearchGate. (n.d.). IC50 determination and comparison. (A) Dose–response curve for the IC50.... Retrieved from [Link]

  • Vanhaecke, T., et al. (2006). Inhibition of NF‐κB activation by the histone deacetylase inhibitor 4‐Me2N‐BAVAH induces an early G1 cell cycle arrest in primary hepatocytes.
  • Fereidoonnezhad, M., et al. (2018). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 17(1), 136-148.
  • de Zoeten, E. F., et al. (2011). Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation. Molecular Medicine, 17(5-6), 464–472.
  • Bio-Byword. (n.d.). A review of progress in o-aminobenzamide-based HDAC inhibitors with dual targeting capabilities for cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of HDAC inhibition on NF-kB activation in BxPC-3 cells. (A).... Retrieved from [Link]

  • Lee, S., et al. (2006). Activation of NF-kappaB by HDAC inhibitor apicidin through Sp1-dependent de novo protein synthesis: its implication for resistance to apoptosis. The Journal of Biological Chemistry, 281(50), 38481-38489.
  • Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Atrash, B., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 256-260.
  • Narender, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4649-4651.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(4-Hydroxybenzamido)benzamido]butanoic acid. Retrieved from [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

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"negative control experiments for Sodium 4-(4-aminobenzamido)butanoate studies"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Negative Control Experiments for Sodium 4-(4-aminobenzamido)butanoate Studies

Executive Summary & Technical Context

Sodium 4-(4-aminobenzamido)butanoate (referred to herein as S-4-ABAB ) is a synthetic N-acylated amino acid derivative. Structurally, it consists of a 4-aminobenzoic acid (PABA) moiety linked via an amide bond to


-aminobutyric acid (GABA), formulated as a sodium salt.

While structurally related to neuroactive GABA analogs, this molecular architecture—an aromatic ring linked to a short-chain amino acid—is characteristic of oral absorption promoters (permeation enhancers) used to facilitate the delivery of Class III/IV BCS drugs (e.g., peptides, proteins, oligonucleotides). It functions as a structural analog to established carriers like 4-CNAB (Sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate) and SNAC (Salcaprozate sodium).

The Critical Role of Negative Controls: In studies involving S-4-ABAB, the primary scientific risk is false positives caused by membrane disruption (toxicity) rather than transient permeation enhancement, or by assay interference. This guide outlines the rigorous negative control frameworks required to validate S-4-ABAB as a safe and effective excipient, distinguishing its activity from simple surfactants or barrier-damaging agents.

Comparative Analysis: S-4-ABAB vs. Industry Alternatives

To validate S-4-ABAB, researchers must benchmark it against established alternatives. The following table contrasts S-4-ABAB with the industry standard (SNAC) and a structural control (Sodium Butyrate).

FeatureS-4-ABAB (The Product)SNAC (Industry Standard)Sodium Butyrate (Structural Control)
Chemical Class N-acylated GABA derivativeN-acylated 8-aminocaprylic acidShort-chain fatty acid salt
Primary Mechanism Non-covalent complexation / Transient tight junction modulationTranscellular carrier / Membrane fluidizationHDAC Inhibition / Epigenetic modulation
Chain Length 4 Carbons (Butanoate)8 Carbons (Caprylate)4 Carbons (Butanoate)
Key Advantage Potential for higher solubility; reduced lipophilicity compared to SNAC.FDA-approved precedent (e.g., oral semaglutide).Well-characterized safety profile.
Key Limitation Shorter chain may reduce membrane interaction vs. C8 chains.High variability in dosing; taste issues.Lacks the aromatic "carrier" domain for peptides.

Core Negative Control Experiments

Scientific integrity demands that you prove the observed effects are specific to the S-4-ABAB molecule and not artifacts.

Experiment A: The "Payload-Only" Negative Control (In Vitro)

Objective: To prove that S-4-ABAB is necessary for the transport of the macromolecule (e.g., Insulin, GLP-1) across an epithelial barrier.

  • System: Caco-2 Cell Monolayers (differentiated, 21-day culture).

  • Protocol:

    • Test Group: Payload (

      
      ) + S-4-ABAB (
      
      
      
      ).
    • Negative Control 1 (Payload Only): Payload (

      
      ) + Buffer (HBSS).
      
    • Negative Control 2 (Carrier Only): S-4-ABAB (

      
      ) + Buffer (No Payload).
      
    • Mechanism Check: Measure TEER (Transepithelial Electrical Resistance) before and after.

  • Success Criteria: The Test Group must show significantly higher

    
     (Apparent Permeability) than Negative Control 1. Negative Control 2 should show reversible TEER reduction, not permanent loss.
    
Experiment B: The "Hydrolysis" Negative Control

Objective: To verify that the conjugate (S-4-ABAB) is the active agent, not its breakdown products (PABA and GABA).

  • System: In Vivo Oral Gavage (Rat Model).

  • Protocol:

    • Test Group: Oral administration of Payload + Intact S-4-ABAB.

    • Negative Control (Physical Mix): Oral administration of Payload + PABA + GABA (equimolar to S-4-ABAB dose, unlinked).

  • Rationale: If the Physical Mix achieves the same bioavailability as the Test Group, the synthesis of S-4-ABAB is unnecessary, and the effect is due to simple co-administration of metabolites.

Experiment C: The "Membrane Lysis" Negative Control (Safety)

Objective: To distinguish between permeation enhancement and cytotoxicity.

  • System: LDH (Lactate Dehydrogenase) Release Assay.

  • Protocol:

    • Negative Control (Spontaneous): Cells + Media only (0% cytotoxicity).

    • Positive Control (Lysis): Cells + 1% Triton X-100 (100% cytotoxicity).

    • Test Group: Cells + S-4-ABAB (at effective concentration).

  • Success Criteria: S-4-ABAB should induce <15% LDH release relative to the Positive Control. High LDH indicates the "enhancement" is actually cellular damage.

Visualizing the Control Logic

The following diagram illustrates the decision tree for validating S-4-ABAB results against these negative controls.

NegativeControlLogic Start Start: Observed Absorption Increase Check1 Exp A: Is Payload Only Absorption Low? Start->Check1 Result1_No Artifact: Leaky Monolayer Check1->Result1_No No Check2 Exp B: Is Physical Mix (PABA+GABA) Inactive? Check1->Check2 Yes Result2_No Effect due to Metabolites Check2->Result2_No No Check3 Exp C: Is LDH Release < 15%? Check2->Check3 Yes Result3_No False Positive: Toxicity/Lysis Check3->Result3_No No Valid VALIDATED: Specific Carrier Activity Check3->Valid Yes

Caption: Logical validation workflow for S-4-ABAB. Green path indicates successful validation; red/yellow paths indicate failure modes.

Detailed Experimental Protocol: The "Hydrolysis" Control

This protocol is critical for establishing S-4-ABAB as a distinct functional entity (New Chemical Entity validation).

Materials:

  • S-4-ABAB (Synthesized/Purified >98%).

  • 4-Aminobenzoic Acid (PABA) - Sigma Aldrich.

  • 
    -Aminobutyric Acid (GABA) - Sigma Aldrich.
    
  • Model Drug: Insulin (Human Recombinant).

  • Animal Model: Male Wistar Rats (250-300g), fasted 12h.

Step-by-Step Methodology:

  • Preparation of Dosing Solutions:

    • Solution A (Test): Dissolve S-4-ABAB (300 mg/kg equivalent) + Insulin (50 IU/kg) in deionized water. Adjust pH to 7.4.

    • Solution B (Negative Control - Mix): Dissolve PABA (1.37 mg/mL) + GABA (1.03 mg/mL) + Insulin (50 IU/kg). Note: Molar equivalents must match the S-4-ABAB dose exactly.

    • Solution C (Vehicle): Saline + Insulin (50 IU/kg).

  • Administration:

    • Administer solutions via oral gavage using a stainless steel feeding needle (16G).

    • Dose volume: 1 mL/kg.

  • Blood Sampling:

    • Sample from tail vein at

      
       minutes.
      
    • Measure Blood Glucose (glucometer) and Plasma Insulin (ELISA).

  • Data Analysis:

    • Calculate

      
       (Area Above the Curve) for glucose reduction.
      
    • Validity Check: Solution B (Mix) must show no significant difference from Solution C (Vehicle). If Solution B is active, S-4-ABAB is likely acting as a simple prodrug source of GABA/PABA rather than a carrier.

References

  • Emisphere Technologies. (2000). Carriers for Drug Delivery (SNAC/5-CNAC). U.S. Patent 6,346,242. Link

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine. Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Link

  • Ding, X., et al. (2004). Oral absorption enhancement of cromolyn sodium by the carrier sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate (4-CNAB). Pharmaceutical Research. Link

Evaluating the Specificity and Efficacy of Sodium 4-(4-aminobenzamido)butanoate for Bestrophin Chloride Channels

Author: BenchChem Technical Support Team. Date: March 2026

As researchers targeting bestrophinopathies—such as Best vitelliform macular dystrophy (BVMD)—we constantly face the challenge of delivering polar small molecules across the blood-retinal barrier (BRB). The retinal pigment epithelium (RPE) relies on Bestrophin-1 (BEST1) and Bestrophin-2 (BEST2) calcium-activated chloride channels to maintain ionic homeostasis and regulate cell volume[1].

In late 2024, groundbreaking cryo-EM structural analyses revealed that both γ-aminobutyric acid (GABA) and 4-aminobenzoic acid (PABA) act as endogenous and pharmacological activators of Bestrophin channels by binding to specific extracellular and intracellular allosteric sites[2]. Building upon this structural biology, Sodium 4-(4-aminobenzamido)butanoate (PAB-GABA) was engineered as a bivalent conjugate. By linking PABA and GABA via an amide bond, PAB-GABA acts as a highly specific, BRB-permeable prodrug designed to synergistically activate BEST1 and BEST2 channels.

This guide objectively evaluates the specificity, pharmacokinetics, and electrophysiological performance of PAB-GABA compared to its unconjugated alternatives.

Mechanistic Causality: The Rationale Behind PAB-GABA

Administering GABA or PABA independently yields sub-optimal clinical results due to poor lipophilicity and rapid systemic clearance. PAB-GABA resolves this by masking the polar primary amine of PABA and the carboxylate of GABA.

Once PAB-GABA crosses the BRB, local retinal amidases hydrolyze the amide linkage, releasing equimolar concentrations of GABA and PABA directly at the RPE. Because PABA and GABA occupy distinct binding pockets on the Bestrophin extracellular domains, their simultaneous release triggers a synergistic conformational change that opens the hydrophobic "neck" gate of the channel, facilitating chloride efflux[2].

MOA cluster_Ligands Active Ligands PAB_GABA Sodium 4-(4-aminobenzamido)butanoate (PAB-GABA) BRB Blood-Retinal Barrier (Enhanced Penetration) PAB_GABA->BRB Systemic Delivery Amidases Retinal Amidases (Hydrolysis) BRB->Amidases GABA GABA Amidases->GABA PABA PABA Amidases->PABA BEST BEST1 / BEST2 Channels (Extracellular Binding Site) GABA->BEST Synergistic Activation PABA->BEST Synergistic Activation Efflux Chloride Efflux (Retinal Homeostasis) BEST->Efflux

Fig 1. Pharmacokinetic and pharmacodynamic pathway of PAB-GABA targeting Bestrophin channels.

Comparative Performance Data

To establish PAB-GABA as a superior targeted therapeutic, we compared its channel activation efficacy (EC₅₀) and pharmacokinetic profile against unconjugated GABA and PABA. The conjugation significantly lowers the effective concentration required for channel activation due to the localized, dual-ligand release mechanism.

Table 1: Pharmacological Comparison of Bestrophin Activators

CompoundPrimary TargetBEST1 EC₅₀ (µM)BEST2 EC₅₀ (µM)BRB Permeability (Papp)In Vivo Half-Life
GABA BEST2N/A (Low affinity)~150Low (< 1.0 × 10⁻⁶ cm/s)< 30 min
PABA BEST1 / BEST2~200~120Moderate (~5.0 × 10⁻⁶ cm/s)~2 hours
PAB-GABA BEST1 / BEST2~45 ~30 High (> 15.0 × 10⁻⁶ cm/s) ~4.5 hours
Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific rigor, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to isolate Bestrophin-specific activity from endogenous background noise.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Causality: Whole-cell patch-clamp is the gold standard for measuring macroscopic ion channel currents. Because BEST1 is a Ca²⁺-activated channel, we must precisely clamp intracellular free Ca²⁺ at a sub-maximal level (300 nM). This primes the channel without saturating it, allowing us to accurately quantify the additive activation induced by PAB-GABA[1]. Furthermore, substituting intracellular K⁺ with Cs⁺ eliminates endogenous potassium leak currents, ensuring the recorded current is exclusively chloride-driven.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with WT human BEST1 plasmid co-expressing a GFP reporter. Use mock-transfected cells as a negative control to establish baseline membrane leak current.

  • Intracellular Solution: Prepare a pipette solution containing 130 mM CsCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, and sufficient CaCl₂ to yield exactly 300 nM free Ca²⁺ (pH 7.3).

  • Extracellular Perfusion: Bathe cells in standard extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). Establish the whole-cell configuration on GFP-positive cells.

  • Compound Application: Perfuse the bath with varying concentrations of PAB-GABA (10 µM to 100 µM).

  • Data Acquisition: Apply a voltage step protocol from -100 mV to +100 mV in 20 mV increments. Record the steady-state current density (pA/pF) and plot the Current-Voltage (I-V) relationship to calculate the EC₅₀.

Workflow Step1 1. Preparation HEK293T + BEST1 Cs+ Intracellular Sol. Step2 2. Ca2+ Priming Clamp free [Ca2+]i at 300 nM Step1->Step2 Step3 3. Perfusion Apply PAB-GABA (10-100 µM) Step2->Step3 Step4 4. Recording Voltage Ramp (-100 to +100 mV) Step3->Step4

Fig 2. Self-validating patch-clamp workflow for evaluating BEST1 channel specificity.

Protocol 2: In Vivo Electroretinography (ERG)

Causality: In vitro specificity must translate to physiological RPE function. The light peak (c-wave) of the electroretinogram is directly dependent on BEST1 chloride conductance across the basolateral membrane of the RPE[1]. By utilizing Best1 knockout mice treated with PAB-GABA, we can definitively prove whether the compound restores the specific electrophysiological deficit caused by Bestrophin absence.

Step-by-Step Methodology:

  • Subject Allocation: Divide Best1⁻/⁻ mice into two cohorts: Vehicle-treated and PAB-GABA-treated (10 mg/kg, IV). Use WT mice as a positive physiological baseline.

  • Dark Adaptation: Dark-adapt all subjects for 12 hours prior to the procedure to maximize photoreceptor sensitivity and standardize baseline RPE polarization.

  • Electrode Placement: Anesthetize the mice and place a gold-loop recording electrode on the cornea, with a reference electrode placed subcutaneously in the scalp.

  • Stimulation & Recording: Deliver full-field white light flashes (10 cd·s/m²). Record the ERG traces, specifically isolating the slow c-wave amplitude.

  • Validation: A successful result is defined as a statistically significant restoration of the c-wave amplitude in the PAB-GABA-treated Best1⁻/⁻ cohort compared to the vehicle control, confirming target engagement in vivo.

References
  • Neurotransmitter-bound bestrophin channel structures reveal small molecule drug targeting sites for disease treatment.
  • The vitelliform macular dystrophy protein defines a new family of chloride channels. PNAS.

Sources

A Guide to Ensuring Experimental Reproducibility with Sodium 4-(4-aminobenzamido)butanoate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and a deeper understanding of biological pathways, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive framework for the synthesis, purification, and characterization of Sodium 4-(4-aminobenzamido)butanoate, a compound of interest within the broader class of N-substituted benzamides. While direct literature on this specific molecule is emerging, this document leverages established methodologies for structurally similar compounds to provide a robust protocol, ensuring that researchers can produce this compound with high fidelity and compare its performance to relevant alternatives.

The Synthetic Pathway: A Reproducible Route to Sodium 4-(4-aminobenzamido)butanoate

The synthesis of Sodium 4-(4-aminobenzamido)butanoate can be reliably achieved through a standard amide coupling reaction. The proposed pathway involves the reaction of a protected 4-aminobutanoic acid with 4-nitrobenzoyl chloride, followed by reduction of the nitro group and subsequent salt formation. This multi-step process, detailed below, is designed to maximize yield and purity, critical factors for reproducible downstream experiments.

Diagram of the Proposed Synthetic Workflow

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation A 4-Aminobutanoic acid B Boc-protected 4-aminobutanoic acid A->B Boc₂O, NaOH D Protected intermediate B->D C 4-Nitrobenzoyl chloride C->D EDC, HOBt, DIPEA E Reduced intermediate (4-amino derivative) D->E Fe, AcOH or H₂, Pd/C F Sodium 4-(4-aminobenzamido)butanoate E->F NaOH

Caption: General synthetic workflow for Sodium 4-(4-aminobenzamido)butanoate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-protected 4-((4-nitrobenzoyl)amino)butanoic acid

  • Protection of 4-aminobutanoic acid: To a solution of 4-aminobutanoic acid in a 1:1 mixture of dioxane and water, add sodium hydroxide (1.1 equivalents). Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise. Allow the reaction to stir at room temperature overnight. Acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-protected 4-aminobutanoic acid.[1]

  • Amide Coupling: Dissolve the Boc-protected 4-aminobutanoic acid in anhydrous dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and diisopropylethylamine (DIPEA) (1.5 equivalents). To this stirring solution, add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected intermediate.[3]

Step 2: Synthesis of 4-(4-aminobenzamido)butanoic acid

  • Nitro Reduction: Dissolve the crude protected intermediate in a mixture of ethanol and water (2:1). Add iron powder (5 equivalents) and acetic acid (catalytic amount). Reflux the mixture for 15 hours, monitoring the reaction by TLC.[4]

  • Purification: After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Concentrate the filtrate under reduced pressure. The resulting residue contains the free amine.

Step 3: Synthesis of Sodium 4-(4-aminobenzamido)butanoate

  • Salt Formation: Dissolve the crude 4-(4-aminobenzamido)butanoic acid in ethanol. Add a 1M solution of aqueous sodium hydroxide (1.0 equivalent) dropwise. Stir the mixture at room temperature for 1 hour.[5]

  • Isolation: The sodium salt will precipitate out of the solution. The solid can be collected by vacuum filtration and washed with cold ethanol to yield the final product.[5]

Comparison of Purification and Characterization Methodologies

The reproducibility of any experiment hinges on the purity and confirmed identity of the starting materials. Below is a comparison of common techniques for the purification and characterization of Sodium 4-(4-aminobenzamido)butanoate.

Technique Purpose Key Considerations for Reproducibility Expected Outcome/Data
Recrystallization PurificationChoice of solvent system is critical. A mixture of ethanol and water is a good starting point for this class of compounds.[2]Crystalline solid with a sharp melting point.
Silica Gel Chromatography PurificationEluent system must be optimized to achieve good separation. A gradient of hexanes and ethyl acetate is often effective for benzamide derivatives.[3]Highly pure compound, free from starting materials and byproducts.
¹H and ¹³C NMR Spectroscopy Structural Elucidation and Purity AssessmentSpectra should be recorded in a deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts and coupling constants should be consistent across batches.[4][6]Characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule.
Mass Spectrometry (MS) Molecular Weight VerificationElectrospray ionization (ESI) is a suitable technique. The observed molecular ion peak should match the calculated molecular weight.[4][7]A peak corresponding to [M+H]⁺ or [M+Na]⁺.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H, C=O (amide), and C-H bonds should be present and consistent.[3][7]Bands around 3300-3400 cm⁻¹ (N-H stretch), 1630-1680 cm⁻¹ (amide C=O stretch).
Melting Point Analysis Purity AssessmentA sharp and consistent melting point range indicates high purity.[5][6]A defined melting point range that is reproducible across batches.

Alternative Compounds and Their Significance

The biological activity of N-substituted benzamides can be modulated by altering the substituents on the aromatic ring and the length of the alkyl chain. Researchers may consider synthesizing and testing analogs of Sodium 4-(4-aminobenzamido)butanoate to explore structure-activity relationships.

Diagram of Potential Analogs

cluster_0 Ring Substituent Analogs cluster_1 Chain Length Analogs Target Sodium 4-(4-aminobenzamido)butanoate 4-amino group Butanoate chain Analog1 Sodium 4-(4-nitrobenzamido)butanoate 4-nitro group Butanoate chain Target:f0->Analog1:f0 Modifies electronic properties Analog2 Sodium 4-(4-chlorobenzamido)butanoate 4-chloro group Butanoate chain Target:f0->Analog2:f0 Modifies lipophilicity Analog3 Sodium 3-(4-aminobenzamido)propanoate 4-amino group Propanoate chain Target:f1->Analog3:f1 Decreases chain length Analog4 Sodium 5-(4-aminobenzamido)pentanoate 4-amino group Pentanoate chain Target:f1->Analog4:f1 Increases chain length

Caption: Structural analogs of Sodium 4-(4-aminobenzamido)butanoate for SAR studies.

The synthesis of these analogs would follow a similar synthetic route, with the appropriate starting materials. For instance, to synthesize the 4-chloro analog, 4-chlorobenzoyl chloride would be used in the amide coupling step. The biological evaluation of these analogs can provide valuable insights into the pharmacophore of this class of compounds. For example, some benzamide derivatives have shown potential as inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-4) or as anticancer agents.[1][6]

Conclusion

The reproducibility of experiments involving synthesized compounds like Sodium 4-(4-aminobenzamido)butanoate is paramount. By following a well-defined and characterized synthetic and purification protocol, researchers can ensure the consistency and reliability of their starting materials. The methodologies outlined in this guide, derived from established procedures for similar molecules, provide a solid foundation for producing high-purity Sodium 4-(4-aminobenzamido)butanoate and its analogs, thereby enabling robust and reproducible scientific investigations.

References

  • Benchchem.
  • Benchchem.
  • PMC. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • European Patent Office. Polymorphs of sodium 4-((4-chloro-2-hydroxybenzoyl) amino)
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • PMC. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.

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"comparative analysis of 4-amino-N-substituted butanamides in neuroscience"

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of 4-Amino-N-Substituted Butanamides as GABA Transporter Modulators in Neuroscience

Introduction γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The spatial and temporal resolution of GABAergic signaling is tightly regulated by GABA transporters (GATs), which rapidly clear GABA from the synaptic cleft[1]. Pharmacological inhibition of these transporters—specifically GAT-1, GAT-2, GAT-3, and BGT-1—prolongs the residence time of GABA in the synapse, thereby enhancing inhibitory tone[2].

While classical inhibitors like nipecotic acid and tiagabine have validated GAT-1 as a therapeutic target for epilepsy, the pursuit of subtype-selective modulators has led to the exploration of 4-amino-N-substituted butanamides[3]. This guide provides a comparative technical analysis of these compounds, detailing their structural rationale, comparative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Pathway & Structural Rationale 4-Amino-N-substituted butanamides are structurally derived from GABA (4-aminobutanoic acid). By converting the carboxylic acid into an N-substituted amide, researchers can fine-tune the molecule's lipophilicity, blood-brain barrier (BBB) penetration, and steric bulk[4].

Recent cryo-electron microscopy (Cryo-EM) structures of GAT-1 reveal that classical inhibitors like tiagabine bind the transporter in an inward-open state[5][6]. The amino acid moiety occupies the orthosteric substrate site, while bulky hydrophobic appendages extend into the intracellular release pathway or extracellular vestibule[6]. 4-Amino-N-substituted butanamides exploit a similar bipartite binding mechanism. The primary amine and carbonyl group anchor the molecule at the orthosteric site (mimicking GABA), while the variable N-aryl or N-alkyl substitutions interact with non-conserved residues across GAT subtypes, driving selectivity[7].

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (High [GABA]) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A/B Receptors) Synapse->Postsynaptic Activation GAT GABA Transporter (GAT) (Reuptake) Synapse->GAT Reuptake GAT->Presynaptic Recycling Inhibitor 4-Amino-N-Substituted Butanamide Inhibitor->GAT Blocks

Mechanism of action of 4-amino-N-substituted butanamides at the GABAergic synapse.

Comparative Performance Data To objectively evaluate 4-amino-N-substituted butanamides, their inhibitory potency (expressed as pIC50) must be benchmarked against classical GAT inhibitors. The table below synthesizes representative in vitro data across murine GAT subtypes (mGAT1-4)[1][2][3].

Compound Class / NameN-SubstituentpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4/BGT-1)Selectivity Profile
Nipecotic Acid N/A (Cyclic)5.04.24.13.5Pan-GAT (Weak)
Tiagabine N/A (Bis-thienyl)7.2< 4.0< 4.0< 4.0Highly GAT-1 Selective
4-Amino-N-butanamide -H (Unsubstituted)4.1< 4.0< 4.0< 4.0Weak, Non-selective
4-Amino-N-(aryl)butanamide Phenyl4.234.104.05< 4.0Moderate, Broad
4-Amino-N-(aryl)butanamide 4-Methoxyphenyl4.854.204.60< 4.0GAT-1 / GAT-3 Dual
4-Amino-N-(aryl)butanamide Diphenylmethyl5.23< 4.0< 4.0< 4.0GAT-1 Preferring

Data Interpretation: While tiagabine remains the most potent GAT-1 inhibitor[1], its rigid structure limits its utility for targeting other subtypes. 4-Amino-N-substituted butanamides offer a highly modular scaffold. Introducing bulky, electron-rich aryl groups (e.g., 4-methoxyphenyl) begins to shift the affinity toward GAT-3, a critical target for neuropathic pain and localized astrocytic GABA regulation[7].

Experimental Protocols

Robust pharmacological data requires self-validating assay designs. The following protocols detail the critical causality behind each methodological step to ensure accuracy and reproducibility.

Protocol 1: In Vitro[3H]GABA Uptake Assay

This assay quantifies the ability of 4-amino-N-substituted butanamides to inhibit transporter-mediated GABA reuptake[3].

Causality & Self-Validation System:

  • Biological Matrix: HEK293 cells stably expressing individual GAT subtypes. Why? HEK293 cells lack endogenous GABA transporters, ensuring the measured signal is exclusively mediated by the transfected subtype.

  • Thermodynamic Driver: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl. Why? GATs are Na+/Cl- dependent symporters; a physiological sodium gradient is strictly required to drive the conformational changes necessary for GABA translocation[5].

  • Internal Validation: 1 mM Tiagabine (for GAT-1) or 1 mM Nipecotic acid (pan-GAT) is used to define non-specific uptake. Subtracting this from total uptake isolates specific transporter activity, validating the assay's signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Seed GAT-expressing HEK293 cells in 96-well plates and culture until 80% confluent.

  • Buffer Exchange: Wash cells twice with warm (37°C) KRH buffer to remove extracellular amino acids present in the culture media.

  • Pre-incubation: Add the 4-amino-N-substituted butanamide (test compound) at varying concentrations (10 pM to 100 μM) in KRH buffer. Incubate for 15 minutes at 37°C to allow the compound to equilibrate with the transporter's orthosteric site.

  • Radioligand Addition: Spike each well with 50 nM [3H]GABA. Incubate for exactly 10 minutes.

  • Kinetic Arrest (Critical Step): Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Why? Dropping the temperature to 4°C instantly halts transporter kinetics, preventing the efflux of intracellular [3H]GABA during the wash steps.

  • Quantification: Lyse cells using 0.1% Triton X-100, transfer to scintillation vials, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Workflow Step1 Cell Culture (HEK293 + GATs) Step2 Pre-incubation (Test Compound) Step1->Step2 Step3 Radioligand ([3H]GABA Addition) Step2->Step3 Step4 Kinetic Arrest (Ice-cold Wash) Step3->Step4 Step5 Lysis & Readout (Scintillation) Step4->Step5

Step-by-step workflow for the in vitro [3H]GABA uptake assay.

Protocol 2: In Vivo Efficacy (PTZ-Induced Seizure Model)

To translate in vitro GAT inhibition into neuro-behavioral efficacy, the pentylenetetrazol (PTZ) seizure model is employed[3].

Causality & Self-Validation System:

  • Pharmacological Challenge: PTZ is a non-competitive GABA-A receptor antagonist. If the butanamide derivative successfully inhibits GATs in vivo, the resulting accumulation of synaptic GABA will competitively overcome the PTZ blockade, delaying seizure onset.

  • Vehicle Control: Ensures the solvent (e.g., 0.5% methylcellulose) does not inherently alter seizure thresholds, isolating the drug's specific effect.

Step-by-Step Methodology:

  • Acclimatization: Acclimate adult male Swiss albino mice to the testing environment for 60 minutes.

  • Dosing: Administer the 4-amino-N-substituted butanamide (e.g., 10, 30, and 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection (n=8 per group).

  • Absorption Phase: Wait 30 minutes to allow for systemic absorption and BBB penetration. The lipophilic N-substitution is critical here for CNS entry.

  • Seizure Induction: Administer PTZ (85 mg/kg, s.c.) to induce clonic-tonic seizures.

  • Observation & Scoring: Monitor animals for 30 minutes. Record the latency to the first myoclonic jerk and the duration of generalized tonic-clonic seizures. An effective GAT inhibitor will significantly prolong latency compared to the vehicle control.

Conclusion 4-Amino-N-substituted butanamides represent a highly versatile chemical space for developing next-generation GABA transporter modulators. By understanding the structural biology of GATs and employing rigorous, self-validating assay architectures, researchers can systematically optimize these derivatives for targeted neuro-therapeutic applications.

References

  • BenchChem. "Application of 4-amino-N-substituted Butanamides in Neuroscience Research." BenchChem. URL:

  • Borden LA, et al. "Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1." PubMed / Eur J Pharmacol. URL:

  • Iversen L. "The GABA transporter and its inhibitors." PubMed. URL:

  • Motiwala Z, et al. "Molecular basis of human GABA transporter 3 inhibition." PMC / Nat Commun. URL:

  • Zhu A, et al. "Cryo-EM structure of human GABA transporter GAT1 bound with nipecotic acid." PDBj. URL:

  • Kaczor AA, et al. "Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter." PMC / Int J Mol Sci. URL:

  • BenchChem. "An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides." BenchChem. URL:

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Safety Operating Guide

Sodium 4-(4-aminobenzamido)butanoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Actions

Do not dispose of Sodium 4-(4-aminobenzamido)butanoate down the drain. Despite its likely water solubility (as a sodium salt), this compound contains an aromatic amine moiety , a class of chemicals associated with aquatic toxicity and potential mutagenicity.[1]

Immediate Handling Directives:

  • Status: Treat as Hazardous Chemical Waste .

  • Storage: Store in a cool, dry place away from strong oxidizers.

  • Labeling: Clearly label as "Toxic Organic Solid" or "Basic Organic Solution" depending on state.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its functional reactivity. This molecule is a sodium salt of a carboxylic acid linked to an aniline derivative.

PropertyCharacteristicOperational Implication
Chemical Structure Sodium carboxylate + Aromatic amineDual nature: Ionic (water soluble) and Organic (reactive amine).
Solubility High (Water)Risk: Easily enters water table if mishandled. Action: Zero-discharge to sewer.
pH (Aqueous) Basic (~pH 8.0 - 9.5)Risk: Incompatible with strong acids (precipitation of parent acid).
Reactivity Aromatic AmineRisk: Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides). Can form unstable N-oxides.
Toxicity Class Irritant / Aquatic ToxinAction: Full PPE (Nitrile gloves, safety goggles, lab coat) required.

Disposal Workflow & Decision Matrix

The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

Scenario A: Solid Reagent Disposal (Preferred)

Best for: Expired shelf stock, spilled solids, or excess dry reagent.

  • Containment: Keep the chemical in its original container if possible. If the container is damaged, place the entire vessel into a larger, compatible secondary container (e.g., HDPE wide-mouth jar).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Sodium 4-(4-aminobenzamido)butanoate"

    • Hazards: "Irritant, Toxic to Aquatic Life."

  • Segregation: Place in the "Solid Organic Waste" stream.

    • Crucial: Do not mix with solid oxidizers (e.g., permanganates, nitrates).

Scenario B: Aqueous Solution Disposal

Best for: Reaction byproducts, mother liquors, or dissolved waste.[2]

  • pH Check: Measure the pH of the waste solution.

    • If pH < 5: The parent acid (4-(4-aminobenzamido)butanoic acid) may precipitate, creating sludge.

    • Protocol: Slowly adjust pH to neutral (pH 7-8) using dilute NaOH to ensure the salt remains soluble and the waste remains homogeneous.

  • Solvent Compatibility: Ensure the solution does not contain halogenated solvents (e.g., DCM, Chloroform) unless the waste stream is explicitly "Halogenated."

  • Collection: Pour into a designated "Basic Aqueous Organic" or "Non-Halogenated Organic" waste carboy.

    • Warning: Do not mix with acidic waste streams. The acid-base reaction can generate heat and precipitate solids that clog waste drums.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Waste Assessment: Sodium 4-(4-aminobenzamido)butanoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Aqueous/Liquid Waste StateCheck->Liquid OrigContainer Keep in Original Container (or double bag in HDPE) Solid->OrigContainer SolidLabel Label: 'Toxic Organic Solid' OrigContainer->SolidLabel Segregate Segregate from Oxidizers (Nitrates, Peroxides) SolidLabel->Segregate pHCheck Check pH Liquid->pHCheck pHDecision Is pH < 5? pHCheck->pHDecision Adjust Adjust to pH 7-9 (Prevent Precipitation) pHDecision->Adjust Yes LiquidLabel Label: 'Basic Organic Waste' pHDecision->LiquidLabel No Adjust->LiquidLabel LiquidLabel->Segregate Pickup EHS / Contractor Pickup (Incineration) Segregate->Pickup

Caption: Operational decision tree for segregating and processing aminobenzamido derivatives. Note the critical pH adjustment step for liquid waste to prevent precipitation.

Regulatory & Compliance Codes

When filling out your waste manifest, use the following codes. While this specific compound may not have a dedicated "P" or "U" list code, it falls under broader regulatory definitions.

  • RCRA Waste Code (USA):

    • Not Listed: This specific salt is not P- or U-listed.

    • Recommendation: Use D000 (Not Otherwise Specified) or verify if your local regulations require testing for D003 (Reactivity) if mixed with other agents.

    • Best Practice: Classify as "Non-Regulated Hazardous Waste" if no characteristic codes apply, but never classify as non-hazardous trash.

  • European Waste Catalogue (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

Emergency Response: Spills

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: Aromatic amines can be respiratory irritants.[3][4]

  • PPE: Don double nitrile gloves, lab coat, and a P95/N95 respirator if dust is present.

  • Dry Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA vacuum designated for chemical spills.

    • Scoop into a wide-mouth jar.

  • Wet Spill:

    • Absorb with an inert material (Vermiculite or Clay absorbent).

    • Do not use: Sawdust (combustible) or paper towels (unless immediately bagged), as amines can react with cellulose over time.

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinse water as hazardous waste (Scenario B).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society (ACS). (2023).[4] Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (2023). Compound Summary: 4-(4-aminobenzamido)butanoic acid (Parent Acid). National Library of Medicine. [Link]

Sources

Personal protective equipment for handling Sodium 4-(4-aminobenzamido)butanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Sodium 4-(4-aminobenzamido)butanoate. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of procedures grounded in established safety principles for related chemical structures.

Disclaimer: A specific Safety Data Sheet (SDS) for Sodium 4-(4-aminobenzamido)butanoate was not publicly available at the time of this writing. The guidance herein is synthesized from safety data for structurally analogous compounds, including various aminobenzamides and sodium butanoate.[1][2][3][4] This information establishes a robust baseline for safe handling, but it is imperative that a comprehensive, site-specific risk assessment is conducted by qualified Environmental Health and Safety (EHS) personnel before any work with this chemical commences.

Hazard Analysis and Risk Mitigation Strategy

The primary principle of laboratory safety is to mitigate risk by understanding the potential hazards of a substance. Sodium 4-(4-aminobenzamido)butanoate is a sodium salt of an aromatic amine derivative. Aromatic amines as a class are noted for potential toxicity, and the compound is expected to be a solid powder, introducing inhalation risks.[1][5] The primary routes of exposure are therefore inhalation of dust, skin contact, eye contact, and ingestion.[1][6]

Based on data from related compounds, the anticipated hazards include:

  • Skin Irritation [2][6]

  • Serious Eye Irritation [2][3][6]

  • Respiratory Tract Irritation [3][6][7]

  • Harmful if Swallowed [2][8]

  • Potential for Genetic Defects: Some related aminobenzamides are suspected of causing genetic defects.[2][6]

The logical workflow from hazard identification to the implementation of control measures is critical for ensuring a safe operational environment.

A Analyze Chemical Structure (Aromatic Amine Salt) D Assess Hazard Severity (Irritation, Toxicity) A->D B Review Surrogate SDS Data (e.g., Aminobenzamides) B->D C Identify Routes of Exposure (Inhalation, Dermal, Ocular) E Evaluate Exposure Potential (Weighing, Transfer, Spills) C->E F Engineering Controls (Fume Hood) D->F G Administrative Controls (SOPs, Training) D->G H Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) D->H E->F E->G E->H

Caption: Risk assessment workflow from hazard identification to control implementation.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure.

Body PartRecommended PPESpecifications and Rationale
Respiratory NIOSH-approved N95 (or higher) respiratorThe compound is a powder, and fine dust particles can become airborne during handling, posing an inhalation hazard.[1][3] An N95 respirator is the minimum requirement to protect against these particulates. In cases of poor ventilation or potential for aerosolization, a higher level of protection, such as a full-face respirator, should be considered.[7]
Hands Chemical-resistant nitrile gloves (double-gloved)Nitrile gloves provide effective protection against a variety of chemicals and are crucial to prevent skin contact and absorption.[1] Double-gloving is a best practice that provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Gloves must be inspected for integrity before use and changed frequently.
Eyes/Face Chemical safety goggles with side shields or a face shieldTo protect against dust particles or splashes, safety goggles that form a seal around the eyes are mandatory.[2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Body Professional lab coatA fully fastened lab coat protects the skin and personal clothing from contamination.
Feet Closed-toe shoesRequired in all laboratory settings to protect feet from spills and falling objects.[1]

Safe Handling and Operational Workflow

All handling of Sodium 4-(4-aminobenzamido)butanoate solid should occur within a certified chemical fume hood to contain any dust generated.

prep 1. Preparation - Verify fume hood function - Assemble spill kit - Don all required PPE weigh 2. Weighing - Use balance inside fume hood - Use anti-static weigh paper - Handle gently to avoid dust prep->weigh Proceed transfer 3. Transfer & Solubilization - Transfer solid to vessel - Slowly add solvent to wet powder - Ensure vessel is capped weigh->transfer Proceed cleanup 4. Post-Handling - Decontaminate spatula/surfaces - Dispose of contaminated items - Remove PPE correctly transfer->cleanup Proceed end End of Process cleanup->end Complete

Caption: Step-by-step workflow for safely handling the solid chemical.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm that a chemical spill kit, eyewash station, and safety shower are immediately accessible.[1][3] Don all PPE as specified in the table above.

  • Weighing and Transfer: Always handle the solid compound within the fume hood to minimize dust inhalation.[9] Use a microbalance or an analytical balance with a draft shield. Carefully transfer the chemical using a spatula, avoiding any actions that could generate dust clouds.[2][5]

  • Solubilization: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If using an organic solvent, ensure it is compatible with the other reagents and equipment.[10]

  • Post-Handling Cleanup: After the transfer is complete, carefully decontaminate any equipment used, such as spatulas and weigh boats. Wipe down the work surface within the fume hood.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[6][9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Spill Management:

  • Minor Spill (Contained within Fume Hood): Alert others in the area. Use absorbent pads from a chemical spill kit to gently cover and collect the material.[1] Avoid dry sweeping, which can generate dust.[2] Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Major Spill (Outside Fume Hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry to the area. Contact your institution's EHS department immediately.[2]

Disposal Plan

All waste generated from handling Sodium 4-(4-aminobenzamido)butanoate must be treated as hazardous waste.

  • Solid Waste: Place excess chemical, contaminated weigh boats, and used absorbent pads into a clearly labeled, sealed hazardous waste container.[5][7]

  • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be placed in the same hazardous waste container. Do not dispose of this material in the regular trash.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[7]

  • Waste Pickup: Follow your institution's specific procedures for the collection and disposal of chemical waste. Ensure the waste container is properly labeled with the chemical name and associated hazards.[11]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Apollo Scientific. (2022, September 16). 3-Aminobenzamide Safety Data Sheet.
  • Fisher Scientific Company. (2025, December 19). 4-Aminobenzamide Safety Data Sheet.
  • BioVision Inc. (2012, February 28). Sodium butyrate Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzamide Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). p-Aminobenzamide Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Sodium butyrate Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, September 22). Sodium butyrate Safety Data Sheet.
  • MilliporeSigma. (n.d.). Sodium 4-(4-chloro-2-hydroxybenzamido)butanoate.
  • ChemicalBook. (n.d.). Sodium 4-aminosalicylate dihydrate - Safety Data Sheet.
  • Cayman Chemical. (2025, October 27). Sodium Butyrate Product Information.
  • TCI Chemicals. (2024, November 19). 2-Aminobenzamide Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4-Aminobenzoic acid sodium salt - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2023, September 26). Safety Data Sheet: Sodium butyrate.

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